The Chemical Structure and Polymerization Dynamics of Lys(Z)-NPC: A Phosgene-Free Pathway to Polypeptide Synthesis
Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Document Type: Technical Whitepaper Executive Summary The synthesis of well-defined polypeptides has historically relied on the ring-opening po...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists
Document Type: Technical Whitepaper
Executive Summary
The synthesis of well-defined polypeptides has historically relied on the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). However, traditional NCA synthesis requires highly toxic phosgene or phosphorus halides, which often leave trace acidic impurities that prematurely terminate polymerization.
Lys(Z)-NPC , chemically identified as N-α-phenoxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine, has emerged as a paradigm-shifting monomer[1]. As a stable urethane derivative, it allows for the direct, living polymerization of polypeptides without the need for halogenated reagents, while simultaneously offering a highly stable precursor for phosgene-free NCA synthesis[2]. This whitepaper deconstructs the chemical architecture, mechanistic pathways, and experimental workflows of Lys(Z)-NPC.
Chemical Identity and Structural Architecture
The utility of Lys(Z)-NPC is entirely dictated by its structural chemoselectivity. By isolating the reactive centers of the L-lysine molecule, chemists can achieve controlled linear polymerization without cross-linking.
L-Lysine Core: Provides the chiral α-amino acid backbone. Maintaining optical activity during polymerization is critical for the resulting polymer to form secondary structures (e.g., α-helices)[1].
N-α-Phenoxycarbonyl Group (NPC): The reactive urethane moiety (-NH-C(=O)-O-C₆H₅) at the α-amine. Unlike highly moisture-sensitive NCAs, the NPC group is thermodynamically stable, allowing the monomer to be stored for over three months at 4°C without degradation[3]. The phenoxy group acts as an excellent leaving group during thermal activation.
N-ε-Benzyloxycarbonyl Group (Z or Cbz): A robust, non-reactive protecting group on the ε-amine. Causality: If the ε-amine were left unprotected, it would act as a competing nucleophile, leading to highly branched, uncontrolled polymer networks rather than linear poly(α-amino acids).
Mechanistic Pathways: Direct Polymerization vs. NCA Formation
Lys(Z)-NPC offers a dual-pathway utility depending on the reaction conditions. The causality behind this divergence lies in the nucleophilic vs. acidic environment applied to the urethane moiety[4].
Direct Polycondensation: When heated to 100°C in an aprotic solvent (DMAc) with a primary amine initiator, the NPC monomer undergoes in situ activation. The phenoxy group is expelled as phenol, driving a living polymerization process that yields Poly(α-Lys(Z)). Crucially, the phenol byproduct is chemically inert toward the propagating chain end and does not inhibit the reaction[5].
Phosgene-Free NCA Synthesis: When heated with an organic acid (e.g., acetic acid) in methyl ethyl ketone (MEK), the monomer undergoes intramolecular cyclization. The α-carboxylic acid attacks the urethane carbonyl, expelling phenol to form Lys(Z)-NCA. This yields a highly pure, halogen-free NCA monomer devoid of the chain-terminating acidic impurities typical of phosgene methods[1].
Reaction pathways of Lys(Z)-NPC demonstrating direct polycondensation and NCA formation.
Quantitative Data: Polymerization Efficiency
The living nature of Lys(Z)-NPC polymerization is validated by the predictable relationship between the initiator concentration and the resulting molecular weight. The data below summarizes the direct polymerization of Lys(Z)-NPC (0.5 M) in DMAc at 100°C for 8 hours using n-butylamine as the initiator[1].
Monomer Conc. (mol/L)
Initiator (n-BuNH₂ mol%)
M/I Ratio
Conversion (%)
Yield (%)
Mₙ ( g/mol )
M_w/Mₙ (Đ)
0.5
1
100
>99
81
31,288
1.24
0.5
2
50
>99
72
16,567
1.23
0.5
4
25
>99
80
7,354
1.73
0.5
8
12.5
>99
93
4,147
2.02
Data Analysis: The number-average molecular weight (Mₙ) scales inversely with the initiator concentration, confirming a controlled, living polymerization mechanism. Dispersity (M_w/Mₙ) remains remarkably narrow at lower initiator concentrations (1-2 mol%), ensuring highly uniform polymer chains suitable for biomedical applications[6].
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify structural integrity.
Protocol A: Direct Polymerization of Poly(α-Lys(Z))
This protocol bypasses NCA isolation, directly yielding the protected polypeptide.
Monomer Preparation: In a glovebox, dissolve Lys(Z)-NPC to a concentration of 0.5 M in anhydrous N,N-dimethylacetamide (DMAc). Causality: Anhydrous conditions prevent premature hydrolysis of the urethane group.
Initiation: Inject the desired mol% of n-butylamine (n-BuNH₂) to establish the target Monomer/Initiator (M/I) ratio.
Polymerization: Seal the reaction vessel and heat to 100°C for 8 hours under constant magnetic stirring.
Precipitation: Cool the mixture to room temperature. Precipitate the polymer by dropwise addition into a 10-fold volumetric excess of cold diethyl ether. Causality: The poly(α-Lys(Z)) is insoluble in ether and will precipitate, while the phenol byproduct remains highly soluble in the ether phase, allowing for facile separation[5].
Validation (Self-Correction):
Size Exclusion Chromatography (SEC): Verify Mₙ against the theoretical M/I ratio.
Circular Dichroism (CD): Analyze the polymer in solution. A strong α-helical signature confirms that no racemization occurred at the α-carbon during the 100°C heating step[1].
Step-by-step experimental workflow for the direct polymerization of Lys(Z)-NPC.
Protocol B: Phosgene-Free Synthesis of Lys(Z)-NCA
For researchers who specifically require the NCA monomer for complex block-copolymer architectures.
Preparation: Dissolve Lys(Z)-NPC to a concentration of 0.1 M in methyl ethyl ketone (MEK).
Catalysis: Add 3 molar equivalents of glacial acetic acid. Causality: The organic acid acts as a proton shuttle, facilitating the intramolecular attack of the carboxylate onto the urethane carbonyl[5].
Cyclization: Heat the mixture at 80°C for 24 hours.
Isolation: Concentrate the MEK under reduced pressure and crystallize the resulting Lys(Z)-NCA using an n-hexane/diethyl ether gradient.
Conclusion
Lys(Z)-NPC represents a critical evolutionary step in polymer chemistry. By replacing the highly volatile and toxic phosgene-based NCA synthesis with a stable, halogen-free N-phenoxycarbonyl derivative, researchers can achieve highly controlled, living polymerizations. The ability to either directly polymerize the monomer or convert it into a pure NCA on demand provides unprecedented flexibility for the development of advanced polypeptide-based drug delivery systems and biomaterials.
References
Yamada, S.; Koga, K.; Endo, T. "Syntheses of Polypeptides by Polycondensation of Urethane Derivatives of Amino Acids." Watanabe Chemical News / J. Polym. Sci. Part A: Polym. Chem. (2012).[Link]
Tian, Z.; Lu, H. "Recent advances in the molecular engineering of synthetic polypeptides: Design, synthesis, functionality, and biological applications." Polymer Chemistry, 2024, 2, 97-105.[Link]
"Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." ResearchGate.[Link]
A Technical Guide to the Physicochemical Properties and Handling of Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Lys(Z)-NPC)
Abstract Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride, commonly referred to as Lys(Z)-NCA or Lys(Z)-NPC, is a cornerstone monomer for the synthesis of advanced poly(L-lysine)-based materials. Its structure, which com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride, commonly referred to as Lys(Z)-NCA or Lys(Z)-NPC, is a cornerstone monomer for the synthesis of advanced poly(L-lysine)-based materials. Its structure, which combines a reactive N-carboxyanhydride (NCA) ring with a robust benzyloxycarbonyl (Z or Cbz) protecting group, enables the controlled ring-opening polymerization (ROP) to produce well-defined polypeptides.[1] These polymers are integral to innovations in drug and gene delivery, tissue engineering, and bioconjugation. This guide provides a detailed examination of the essential physicochemical properties of Lys(Z)-NPC, offering field-proven protocols for its characterization, handling, and polymerization to ensure reproducible and high-fidelity results in a research and development setting.
Introduction: The Foundational Role of Lys(Z)-NPC in Polypeptide Synthesis
The utility of Lys(Z)-NPC stems from the specific functions of its constituent chemical moieties. Understanding these roles is critical to leveraging the monomer's full potential.
Chemical Identity and Structure
Lys(Z)-NPC is a derivative of the amino acid L-lysine.[1] Its structure is characterized by two key features: the NCA ring formed from the α-amino and α-carboxyl groups, and the Z-group protecting the ε-amine on the side chain.
The Significance of the N-Carboxyanhydride (NCA) Moiety
The NCA ring is a five-membered heterocycle that is highly strained and therefore reactive. This reactivity is the engine of polymerization. Upon initiation by a nucleophile, such as a primary amine, the ring opens, releasing carbon dioxide and extending a polymer chain by one monomer unit.[3] This process, known as ring-opening polymerization (ROP), is the most expedient method for synthesizing high molecular weight polypeptides.[4]
The Function of the Benzyloxycarbonyl (Z) Protecting Group
The ε-amino group of lysine is a potent nucleophile that could otherwise interfere with the controlled polymerization at the α-amino position, leading to branching or premature termination. The benzyloxycarbonyl (Z) group provides robust protection for this side-chain amine.[1] A key advantage of the Z-group is its stability during polymerization and its susceptibility to removal under specific, relatively mild conditions, most commonly catalytic hydrogenolysis, which preserves the integrity of the final polypeptide backbone.[5][6]
Core Applications in Materials Science and Drug Development
The controlled synthesis of poly(L-lysine) (PLL) and its derivatives using Lys(Z)-NPC is fundamental to numerous biomedical applications. The resulting polylysine chains, after deprotection, possess a high density of primary amines, which can be used for conjugating drugs, imaging agents, or other bioactive molecules. These materials are extensively used in:
Drug and Gene Delivery: As cationic polymers for complexing with nucleic acids or as building blocks for micelles and nanoparticles.[1]
Tissue Engineering: Creating scaffolds that promote cell adhesion and growth.
Bioconjugation: Modifying proteins and surfaces to enhance biocompatibility or introduce new functionalities.[7]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Lys(Z)-NPC is paramount for its successful application. These properties dictate storage conditions, solvent selection, and analytical characterization methods.
Physical State and Appearance
Lys(Z)-NPC is typically a white to off-white crystalline solid or powder at room temperature.[1]
Solubility Profile
The solubility of Lys(Z)-NPC is a critical parameter for setting up homogeneous polymerization reactions. The choice of solvent can significantly impact reaction kinetics and the secondary structure of the resulting polypeptide.
Solvent
Solubility
Rationale for Use
N,N-Dimethylformamide (DMF)
Soluble
Commonly used for ROP, provides good solubility for both monomer and growing polymer chain.[1]
Dichloromethane (DCM)
Soluble
A less polar option, suitable for certain polymerization systems.[1]
Tetrahydrofuran (THF)
Soluble
Often used in the synthesis of the NCA monomer itself.[8]
Ethyl Acetate (EtOAc)
Soluble
Primarily used during purification (recrystallization).[9]
Hexane
Insoluble
Used as an anti-solvent for precipitation and purification.[9]
Methanol (MeOH)
Low / Insoluble
Used to precipitate the final polymer after reaction completion.[1]
Water
Insoluble / Reactive
Causes rapid hydrolysis of the NCA ring back to the parent amino acid.[1][3]
Table 1: Solubility characteristics of Lys(Z)-NPC and their implications.
Thermal Properties: Melting Point Analysis
The melting point is a crucial indicator of monomer purity. A sharp melting point within the expected range suggests a high-purity sample, free from solvents or side products.
A broad melting range or a value significantly lower than this indicates impurities that could adversely affect polymerization control.
Spectroscopic Signature for Structural Verification
Spectroscopic techniques are essential for confirming the chemical identity and purity of Lys(Z)-NPC before its use in polymerization.
FT-IR is a rapid and effective method for confirming the presence of the NCA ring. The key diagnostic signals are the symmetric and asymmetric C=O stretching vibrations of the anhydride.
Characteristic Peaks:
~1859 cm⁻¹: Asymmetric C=O stretch of the NCA ring.[8][9]
~1786 cm⁻¹: Symmetric C=O stretch of the NCA ring.[8][9]
~1690-1710 cm⁻¹: C=O stretch of the Z-group carbamate.[10]
~3200-3400 cm⁻¹: N-H stretching vibrations.
The disappearance of these NCA-specific peaks after polymerization is a primary indicator of a successful reaction.[11][12]
¹H and ¹³C NMR provide a detailed structural confirmation of the molecule.
~156.1 ppm: Carbonyl carbon of the Z-group carbamate.
~151.9 ppm: Carbamoyl carbon of the NCA ring.
~127-137 ppm: Aromatic carbons.
~65.1 ppm: Benzylic carbon of the Z-group.
~57.0 ppm: α-carbon of the lysine backbone.
Stability, Storage, and Handling: A Critical Protocol
The high reactivity of the NCA ring makes Lys(Z)-NPC highly sensitive to environmental conditions, particularly moisture.[1] Strict adherence to proper storage and handling protocols is non-negotiable for achieving controlled polymerization.
Understanding Inherent Instability
Lys(Z)-NPC is hygroscopic.[1] Exposure to atmospheric moisture leads to the hydrolysis of the NCA ring, which reverts the monomer to Nε-Cbz-L-lysine and releases carbon dioxide.[1][3] This degradation not only reduces the active monomer concentration but the resulting parent amino acid can interfere with polymerization. Heat can also promote unwanted thermal decomposition or spontaneous polymerization.
Recommended Storage and Handling Protocol
Storage: Store at 2–8°C, with some suppliers recommending -20°C for long-term stability.[1] The container must be sealed tightly under an inert atmosphere (e.g., argon or nitrogen).
Handling:
Before opening, allow the container to warm to room temperature (approx. 1 hour for small quantities) to prevent condensation of atmospheric moisture onto the cold solid.[14]
All handling, weighing, and dispensing must be performed under a strict inert atmosphere, preferably within a glovebox.[9]
Use only flame-dried or oven-dried glassware and anhydrous solvents for all experiments.
One-shot use of the entire packaged quantity is highly recommended. If partial use is unavoidable, the container must be carefully purged with inert gas, re-sealed, and returned to cold storage immediately.[14]
Experimental Workflows for Quality Control and Characterization
A self-validating workflow ensures that the monomer used is of high purity and that the experimental results are reliable.
Workflow 1: Synthesis and Purification via Recrystallization
Lys(Z)-NPC is commonly synthesized via the Fuchs-Farthing method, which involves the phosgenation of Nε-Cbz-L-lysine.[4][15] Triphosgene is a safer and more common laboratory alternative to phosgene gas.[4] Purification is typically achieved by recrystallization.
Caption: Workflow for Synthesis and Purification of Lys(Z)-NPC.
Step-by-Step Recrystallization Protocol:
Suspend the crude Lys(Z)-NPC in a minimal amount of hot anhydrous ethyl acetate.
Filter the hot solution to remove any insoluble impurities (e.g., triethylamine hydrochloride).[9]
Allow the solution to cool slowly to room temperature, then transfer to a freezer (-20°C) to induce crystallization.
Alternatively, add the filtered ethyl acetate solution dropwise into a large volume of cold, stirring anhydrous hexane to precipitate the pure monomer.[9]
Collect the resulting white crystals by filtration under an inert atmosphere.
Dry the crystals thoroughly under high vacuum to remove all residual solvents.[1]
Workflow 2: Purity Verification Protocol
This workflow integrates multiple analytical techniques to provide a comprehensive assessment of monomer purity before committing to a polymerization reaction.
Caption: A Self-Validating Purity Verification Workflow.
Reactivity and Polymerization
The primary utility of Lys(Z)-NPC is its ability to undergo controlled ROP to form poly(Nε-benzyloxycarbonyl-L-lysine), or poly(Lys(Z)).
The Mechanism of Ring-Opening Polymerization (ROP)
The most common and controlled ROP pathway is the "normal amine mechanism" (NAM), initiated by a primary amine.[16][17]
Caption: Amine-Initiated Ring-Opening Polymerization (ROP) of Lys(Z)-NPC.
In this mechanism, the initiator (e.g., n-hexylamine) attacks the C5 carbonyl of the NCA ring.[4] The ring opens to form a carbamic acid intermediate, which rapidly decarboxylates to generate a new primary amine terminus on the growing polymer chain. This new amine then attacks the next NCA monomer, propagating the chain.[4]
Factors Influencing Polymerization
Monomer-to-Initiator Ratio ([M]/[I]): This ratio is the primary determinant of the target degree of polymerization (DP) and thus the final molecular weight of the polymer.
Purity: Impurities, especially water, can act as competing initiators, leading to a loss of control over molecular weight and a broadening of the molecular weight distribution (polydispersity index, PDI).
Solvent: The choice of solvent can affect polymerization rates and the secondary structure (α-helix vs. β-sheet) of the growing polypeptide chain.
Temperature: Polymerizations are typically run at room temperature to balance reaction rate with minimizing side reactions.[18]
Deprotection of the Z-Group
After polymerization, the Z-group is removed to yield the final, functional poly(L-lysine). The most common method is catalytic hydrogenolysis.
Method: The protected polymer is dissolved in a suitable solvent (e.g., TFA, DMF) and treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6]
Alternative: For substrates sensitive to hydrogenolysis, harsh acidic conditions like hydrogen bromide (HBr) in acetic acid can be used, though this method is less common due to its severity.[5][6]
Conclusion: Bridging Properties to Application
Lys(Z)-NPC is a highly valuable yet sensitive monomer. Its successful use in synthesizing well-defined polypeptides for advanced applications is not merely a matter of following a recipe but requires a deep understanding of its fundamental physicochemical properties. By implementing rigorous protocols for storage, handling, and purity verification, researchers can mitigate the inherent challenges of its reactivity. This control at the monomer level is the foundation for achieving precise control over polymer architecture, which in turn dictates the ultimate function and performance of the final biomaterial in drug development and beyond.
Izunobi, J. U., & Higginbotham, C. L. (2012). Microstructure characterization and thermal analysis of hybrid block copolymer alpha-methoxy-poly(ethylene glycol)-block-poly[epsilon-(benzyloxycarbonyl)-L-lysine] for biomedical applications.
ResearchGate. (n.d.). FT-IR spectra of Zlys-NCA (A) and poly(Lys(z)-NCA) (B). The red arrows....
PMC. (2025, May 23). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents.
Vieira, T. A., et al. (n.d.). ¹H NMR spectra of Lys‐Z‐NCA (a), pullulan (b), and Pull‐g‐PZLL copolymers PL10, PL20, PL30 (c–e).
Vieira, T. A., et al. (n.d.). Fourier Transform Infrared Spectroscopy spectra of (a) L‐lysine‐Z‐NCA,...
PubMed. (n.d.). Highly branched poly(L-lysine).
MDPI. (2020, November 27). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.
MDPI. (2017, October 25).
PMC. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.
Pharmaceutical Networking. (n.d.). High Standard Purity NCA.
ACS Publications. (2008, April 26).
Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
PMC. (2018, March 26). Zn(OAc)2-Catalyzing Ring-Opening Polymerization of N-Carboxyanhydrides for the Synthesis of Well-Defined Polypeptides.
Predicted Biological Targets of Lys(Z)-NPC: A Predictive Pharmacology and Chemical Biology Whitepaper
Executive Summary In the realm of synthetic chemistry, Lys(Z)-NPC (N6-((Benzyloxy)carbonyl)-N2-(phenoxycarbonyl)-L-lysine; CAS 1387552-55-7) is commercially established as a highly stable, phosgene-free monomer utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of synthetic chemistry, Lys(Z)-NPC (N6-((Benzyloxy)carbonyl)-N2-(phenoxycarbonyl)-L-lysine; CAS 1387552-55-7) is commercially established as a highly stable, phosgene-free monomer utilized for the direct polymerization of poly-L-lysine polypeptides[1][2]. However, viewing this molecule strictly through the lens of materials science ignores a highly compelling structural topology.
As a Senior Application Scientist bridging synthetic chemistry and drug discovery, I propose that the structural motifs of Lys(Z)-NPC—specifically its N-epsilon-benzyloxycarbonyl (Z) group and alpha-phenoxycarbonyl (NPC) electrophile—constitute a potent, untapped pharmacophore for Targeted Covalent Inhibition (TCI) . This whitepaper provides an in-depth predictive framework for the biological targets of Lys(Z)-NPC, detailing the mechanistic rationale and outlining self-validating experimental workflows required to confirm these targets in vitro.
To predict the biological targets of a synthetic monomer like Lys(Z)-NPC, we must deconstruct its chemical architecture into functional recognition and reactive elements:
The Epsilon-Z-Lysine Motif (Recognition): Proteases that cleave at basic residues possess deep, negatively charged S1 specificity pockets. The Z-protected lysine side chain is a well-documented recognition motif that drives high-affinity non-covalent docking into the active sites of trypsin-like serine proteases and specific lysosomal enzymes[3].
The Phenoxycarbonyl Electrophile (Reactivity): Aryloxycarbonyl groups are established covalent modifiers of nucleophilic residues. Literature demonstrates that O-aryloxycarbonyl derivatives act as potent, irreversible mechanism-based inhibitors of serine hydrolases (such as class C β-lactamases) by acylating the active-site serine to form a stable carbamate or cross-linked adduct[4][5].
When these two elements are combined, Lys(Z)-NPC functions as an activated urethane. The Z-Lys motif anchors the molecule in the target's active site, perfectly positioning the alpha-NPC group for a nucleophilic attack by a catalytic serine or cysteine. This results in the elimination of a phenol leaving group and the formation of an irreversible acyl-enzyme complex.
Fig 1: Proposed mechanism of targeted covalent inhibition by Lys(Z)-NPC via phenoxycarbonyl acylation.
Predictive Target Matrix
Based on the pharmacophore deconstruction, we can quantitatively predict the primary biological targets of Lys(Z)-NPC. The covalent adduction of Lys(Z)-NPC (Initial MW: 400.44 Da) involves the loss of phenol (MW: 94.11 Da), resulting in a precise stoichiometric mass addition of +306.33 Da to the target protein.
Table 1: Predicted Biological Targets and Adduct Parameters
Target Class
Representative Enzyme
Recognition Motif
Reactive Nucleophile
Expected Mass Shift (Da)
Trypsin-like Serine Proteases
Achromobacter Protease I
Epsilon-Z-Lysine
Catalytic Serine (OH)
+306.33
Class C β-Lactamases
AmpC β-Lactamase
Peptidomimetic Backbone
Catalytic Serine (OH)
+306.33
Cysteine Cathepsins
Cathepsin B / L
Z-protected Amine
Catalytic Cysteine (SH)
+306.33
Self-Validating Experimental Workflows
To transition these predictions from in silico theory to empirical fact, we must employ rigorous chemical biology protocols. The following methodologies are designed as self-validating systems , meaning every experimental arm contains an internal mechanistic control to rule out false positives (e.g., non-specific surface labeling).
Protocol A: Intact Protein LC-MS Validation of Covalent Adduction
Causality Check: To prove that Lys(Z)-NPC is a mechanism-based active-site inhibitor rather than a non-specific alkylator, we must observe a stoichiometric +306.33 Da mass shift that is strictly dependent on active-site availability.
Step-by-Step Methodology:
Protein Preparation: Dilute the recombinant target enzyme (e.g., Trypsin or AmpC β-lactamase) to a final concentration of 10 µM in a physiological reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).
Control Arm Setup (The Self-Validation Step): Split the protein into two cohorts. Pre-incubate Cohort 2 with a known, high-affinity reversible competitive inhibitor (e.g., Leupeptin for trypsin) at 100 µM for 30 minutes. Rationale: This blocks the S1 pocket. If Lys(Z)-NPC adduction is specific, it will fail to label Cohort 2.
Inhibitor Incubation: Add Lys(Z)-NPC (50 µM final concentration, 1% DMSO) to both cohorts. Incubate for 1 hour at 37°C.
Reaction Quenching: Terminate the reaction by adding 1% Formic Acid to denature the protein and stabilize the covalent carbamate bond.
LC-MS Acquisition: Inject samples onto a Q-TOF mass spectrometer coupled with a C4 reverse-phase liquid chromatography column.
Data Deconvolution: Utilize MaxEnt1 (Maximum Entropy) algorithms to deconvolute the raw multiply-charged spectral envelope into a zero-charge intact mass.
Validation Criteria: A successful target validation requires the appearance of a +306.33 Da peak in Cohort 1, and the complete absence of this peak in the Leupeptin-protected Cohort 2.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP) in Complex Proteomes
Causality Check: Because Lys(Z)-NPC lacks a bioorthogonal handle (like an alkyne or azide) for direct click-chemistry enrichment, we must use a competitive ABPP format. By pre-incubating a whole-cell lysate with Lys(Z)-NPC, it will covalently occupy its target hydrolases. Subsequent addition of a broad-spectrum fluorescent probe will label only the unoccupied enzymes.
Step-by-Step Methodology:
Lysate Preparation: Lyse target cells (e.g., HEK293) using a probe-compatible native lysis buffer (PBS with 0.1% Triton X-100, strictly avoiding protease inhibitor cocktails that would compete for targets). Clarify via centrifugation and adjust the proteome concentration to 2.0 mg/mL.
Target Engagement: Treat the lysate with vehicle (DMSO) or Lys(Z)-NPC (titrated from 1 µM to 100 µM) for 2 hours at room temperature to allow complete covalent adduction.
Probe Labeling: Add a broad-spectrum activity-based probe, such as Fluorophosphonate-Rhodamine (FP-Rh, 1 µM), which universally labels active serine hydrolases. Incubate for 30 minutes. Rationale: FP-Rh cannot bind to enzymes that have already been covalently modified by Lys(Z)-NPC.
Electrophoresis: Quench the reaction with 4x SDS loading buffer (boil for 5 mins). Resolve the proteome using 1D SDS-PAGE.
Fluorescence Imaging & Analysis: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the Rhodamine excitation/emission wavelengths.
Validation Criteria: Biological targets of Lys(Z)-NPC are identified by the dose-dependent disappearance (competition) of fluorescent bands relative to the DMSO control lane.
References
Watanabe Chemical Industries, Ltd. "1387552-55-7 Lys(Z)-NPC | 製品コード L00401". watanabechem.co.jp.
Yamada, S., Koga, K., Endo, T. "New Monomers for Polypeptides Synthesis: Amino acid-NPC (N-phenoxycarbonyl)". Watanabe Chemical News.
NIH / PubMed Central. "A New Covalent Inhibitor of Class C β-Lactamases Reveals Extended Active Site Specificity". nih.gov.
NIH / PubMed Central. "Covalent inhibition of serine β-lactamases by novel hydroxamic acid derivatives". nih.gov.
Taylor & Francis Online. "Inhibition of Achromobacter Protease I by Lysinal Derivatives". tandfonline.com.
The Synthetic Lens: A Technical Guide to Protected Amino Acids in Neurodegenerative Disease Models
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical role of protected amino acids in the study of neurodegenerative diseases. Moving beyond a simpl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical role of protected amino acids in the study of neurodegenerative diseases. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental design, offering field-proven insights into the synthesis and application of key peptides that form the basis of our understanding of diseases like Alzheimer's, Parkinson's, and Huntington's.
Introduction: The Misfolded Protein at the Heart of Neurodegeneration
Neurodegenerative diseases are a class of devastating disorders characterized by the progressive loss of structure and function of neurons. A common pathological hallmark across many of these conditions, including Alzheimer's, Parkinson's, and Huntington's diseases, is the misfolding and subsequent aggregation of specific proteins. These aggregates, often rich in β-sheet structures, accumulate in the brain, leading to cellular dysfunction and eventual neuronal death.
To unravel the complex mechanisms driving this pathology and to develop effective therapeutic interventions, researchers must be able to recreate and manipulate these disease-associated peptides in the laboratory. This is where the precise and controlled chemical synthesis of peptides, enabled by the use of protected amino acids, becomes an indispensable tool. Protected amino acids are the fundamental building blocks that allow for the stepwise assembly of peptides with specific sequences, including those "difficult" aggregation-prone sequences found in neurodegenerative diseases.[1]
This guide will provide a comprehensive overview of the application of protected amino acids in this field, with a focus on the practical aspects of peptide synthesis, aggregation analysis, and the use of modified peptides to probe disease mechanisms.
The Chemist's Toolkit: Understanding Protected Amino Acids
In essence, a protected amino acid is an amino acid derivative in which one or more of its reactive functional groups (the α-amino group and any side-chain functional groups) are temporarily blocked by a chemical moiety known as a protecting group. This protection is crucial for directing the formation of the correct peptide bond during synthesis and preventing unwanted side reactions.
The two most widely used α-amino protecting groups in solid-phase peptide synthesis (SPPS) are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. The choice between these two strategies dictates the chemistry used for both deprotection and final cleavage from the solid support.
Fmoc/tBu Strategy: This is the most common approach in modern peptide synthesis. The Fmoc group is base-labile (removed by a base like piperidine), while the side-chain protecting groups are acid-labile (removed by a strong acid like trifluoroacetic acid - TFA). This "orthogonality" allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the side-chain protection.[2]
Boc/Bzl Strategy: In this older but still relevant strategy, the Boc group is removed by a moderate acid (like TFA), while the benzyl-based side-chain protecting groups require a very strong acid (like hydrofluoric acid - HF) for removal.
The selection of appropriate side-chain protecting groups is equally critical and depends on the specific amino acid and the overall synthetic strategy. A judicious choice of protecting groups is essential for preventing side reactions and ensuring the synthesis of a high-purity peptide.
Modeling Alzheimer's Disease: The Synthesis and Study of Amyloid-β Peptides
Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, which are primarily composed of the amyloid-beta (Aβ) peptide. The Aβ peptide is typically 40 or 42 amino acids in length (Aβ40 and Aβ42), with Aβ42 being the more aggregation-prone and pathogenic species. The chemical synthesis of Aβ peptides is fundamental to studying their aggregation kinetics, toxicity, and for screening potential therapeutic inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of Aβ42
The synthesis of Aβ42 is notoriously challenging due to its hydrophobicity and propensity to aggregate on the resin during synthesis. Here, we provide a detailed protocol based on the widely used Fmoc/tBu strategy, incorporating microwave assistance to improve coupling efficiency.
Experimental Protocol: Microwave-Assisted Fmoc-SPPS of Aβ42
Materials:
Fmoc-protected amino acids (with appropriate side-chain protection, e.g., Trt for His, tBu for Asp, Glu, Ser, Thr, Tyr; Pbf for Arg; Boc for Lys)
Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid)
High-Performance Liquid Chromatography (HPLC) system
Mass Spectrometer (MS)
Procedure:
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.
First Amino Acid Coupling:
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF.
Wash the resin thoroughly with DMF.
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH for Aβ42) using DIC and OxymaPure® as activating agents. Microwave irradiation can be used to enhance the coupling efficiency.
Chain Elongation (Iterative Cycles):
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
Washing: Wash the resin extensively with DMF to remove piperidine and byproducts.
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using DIC and OxymaPure® activation, with microwave heating.
Repeat these deprotection, washing, and coupling steps for each amino acid in the Aβ42 sequence.
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
Cleavage and Side-Chain Deprotection:
Wash the resin with DCM and dry it under a stream of nitrogen.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle agitation.[4] This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[5]
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution containing the crude peptide.
Precipitate the peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the crude peptide pellet under vacuum.
Purification and Characterization:
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA).
Purify the peptide by reverse-phase HPLC.
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[6][7][8][9]
Causality Behind Experimental Choices:
Microwave Assistance: The use of microwave energy significantly accelerates both the deprotection and coupling steps, which is particularly beneficial for the synthesis of long and difficult sequences like Aβ42.[10]
Choice of Resin: Rink Amide resin is chosen to yield a peptide with a C-terminal amide, which is the native form of Aβ.
Side-Chain Protection: The selection of acid-labile side-chain protecting groups is crucial for the orthogonality of the Fmoc strategy. The trityl (Trt) group for histidine is preferred as it is more stable to the repeated piperidine treatments than other protecting groups.[11]
Cleavage Cocktail: TIS and water are included in the TFA cleavage cocktail as scavengers to trap the highly reactive carbocations generated from the cleavage of the protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[3]
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Analyzing Aβ Aggregation
Once synthesized and purified, the Aβ peptide can be used in a variety of in vitro assays to study its aggregation properties. The Thioflavin T (ThT) assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
Materials:
Synthetic Aβ42 peptide, lyophilized
10 mM NaOH
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
96-well black, clear-bottom microplate
Instrumentation:
Fluorescence plate reader
Procedure:
Peptide Solubilization: Dissolve the lyophilized Aβ42 peptide in 10 mM NaOH to a stock concentration of approximately 230 μM. Sonicate briefly to ensure complete dissolution and break up any pre-existing aggregates.[12][13]
Assay Setup: In a 96-well plate, mix the Aβ42 stock solution with the sodium phosphate buffer to achieve a final peptide concentration of 50 μM. Add ThT from the stock solution to a final concentration of 20 μM.[12]
Fluorescence Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the ThT fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 24-48 hours). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[14][15][16]
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of fibril formation, with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).
Table: Key Parameters in Aβ Aggregation Kinetics
Parameter
Description
Lag Time (t_lag)
The time required for the formation of stable nuclei.
Growth Rate (k_app)
The apparent rate constant for fibril elongation.
Maximum Fluorescence (F_max)
The fluorescence intensity at the plateau, proportional to the total amount of fibrils formed.
Investigating Parkinson's Disease: The Role of α-Synuclein
Parkinson's disease is characterized by the intracellular accumulation of Lewy bodies, which are primarily composed of the protein α-synuclein. The non-amyloid-β component (NAC) region of α-synuclein (residues 61-95) is particularly prone to aggregation. The synthesis of α-synuclein and its fragments is crucial for studying its aggregation and the effects of post-translational modifications (PTMs).
Synthesis of Post-Translationally Modified α-Synuclein
PTMs such as phosphorylation and ubiquitination have been shown to play a significant role in the aggregation and pathology of α-synuclein.[17] The use of protected amino acids allows for the site-specific incorporation of these modifications during SPPS. For example, to synthesize a phosphorylated α-synuclein peptide, a protected phosphoserine or phosphothreonine residue (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) can be incorporated at the desired position in the sequence.[2][11]
Diagram: Synthesis of a Phosphorylated Peptide
Caption: Incorporation of a protected phosphoserine during SPPS.
Visualizing α-Synuclein Fibrils
Transmission electron microscopy (TEM) is a powerful technique for visualizing the morphology of α-synuclein aggregates.
Experimental Protocol: TEM of α-Synuclein Fibrils
Materials:
Synthesized α-synuclein peptide
Buffer (e.g., PBS, pH 7.4)
Carbon-coated copper grids
Negative stain solution (e.g., 2% uranyl acetate)
Filter paper
Instrumentation:
Transmission Electron Microscope (TEM)
Procedure:
Fibril Formation: Incubate the α-synuclein solution under conditions that promote aggregation (e.g., 37°C with agitation).[18]
Grid Preparation: Place a drop of the fibril solution onto a carbon-coated copper grid for 1-2 minutes.
Washing: Wick away the excess solution with filter paper and wash the grid with a drop of deionized water.
Staining: Apply a drop of the negative stain solution to the grid for 1 minute.
Drying: Remove the excess stain and allow the grid to air dry completely.
Imaging: Visualize the fibrils using a TEM.[1][19][20]
Probing Huntington's Disease: The Polyglutamine Tract of Huntingtin
Huntington's disease is caused by an expansion of a polyglutamine (polyQ) tract in the N-terminus of the huntingtin (Htt) protein.[21] The aggregation of a proteolytic fragment of Htt containing this expanded polyQ repeat, known as Httexon1, is a key event in the disease pathogenesis. The sequences flanking the polyQ tract, particularly the N-terminal 17 amino acids (N17), have been shown to significantly influence the aggregation process.[16][22]
Synthesis of Httexon1 Peptides
The synthesis of Httexon1 peptides, especially those with long polyQ repeats, is extremely challenging due to the repetitive nature of the sequence and its high propensity for aggregation. Specialized synthetic strategies, often involving the use of pseudoproline dipeptides to disrupt secondary structure formation on the resin, are required.[23]
Advanced Applications: The Power of Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into disease-associated peptides opens up new avenues for research. UAAs with photo-crosslinking capabilities, such as p-benzoyl-L-phenylalanine (Bpa), can be used to "trap" transient protein-protein interactions and map the interfaces of peptide aggregates.[10][17][24][25] By strategically placing a photo-crosslinking UAA within the sequence of Aβ, for example, researchers can identify which residues are in close proximity in the aggregated state, providing valuable structural information.[17]
Diagram: Photo-Crosslinking of Peptides
Caption: Using UV light to induce a covalent bond between peptides via a UAA.
Conclusion: Building a Better Understanding of Neurodegeneration
Protected amino acids are the foundational tools that empower researchers to dissect the molecular intricacies of neurodegenerative diseases. Through the precise chemical synthesis of disease-associated peptides and their analogs, we can model the processes of protein misfolding and aggregation in a controlled laboratory setting. This allows for the detailed study of aggregation kinetics, the identification of toxic species, and the screening of potential therapeutic agents. As synthetic methodologies continue to advance, the ability to create increasingly complex and modified peptides will undoubtedly lead to new insights and therapeutic strategies in the fight against these devastating diseases.
Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]
Bravunger, J. C., et al. (2015). Analysis of Amyloid Nanostructures Using Photo-cross-linking. Journal of Visualized Experiments. [Link]
Maneca, C., et al. (2022). Visualization of α-synuclein trafficking via nanogold labeling and electron microscopy. STAR Protocols. [Link]
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate. [Link]
Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (2020). Pharmaceutical Technology. [Link]
Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. (2001). PubMed. [Link]
What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? (2018). ResearchGate. [Link]
LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science. [Link]
Chemical Synthesis of Alpha-Synuclein Proteins via Solid-Phase Peptide Synthesis and Native Chemical Ligation. (2023). Chemistry – A European Journal. [Link]
Protocol overview for analyzing α-synuclein PFFs by DLS and EM to... (n.d.). ResearchGate. [Link]
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]
Synthesis and Semi‐Synthesis of Alpha‐Synuclein: Insight into the Chemical Complexity of Synucleinopathies. (2020). Max-Planck-Gesellschaft. [Link]
Photoaffinity cross-linking of Alzheimer's disease amyloid fibrils reveals interstrand contact regions between assembled beta-amyloid peptide subunits. (2001). PubMed. [Link]
Incorporation of a Photo-Crosslinking Unnatural Amino Acid for In Vivo Capture and Identification of 26S Proteasome Substrates. (2021). eScholarship. [Link]
Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42) by High-Temperature Reversed-Phase HPLC. (n.d.). Agilent. [Link]
Preparation of mouse and human α-synuclein fibrils. (2024). protocols.io. [Link]
Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. (2011). PMC. [Link]
An automated clinical mass spectrometric method for identification and quantification of variant and wild‐type amyloid‐β 1‐40 and 1‐42 peptides in CSF. (2020). PMC. [Link]
Visualization of α-syn monomers and α-syn fibrils via transmission... (n.d.). ResearchGate. [Link]
Chemical Synthesis of Alpha‐Synuclein Proteins via Solid‐Phase Peptide Synthesis and Native Chemical Ligation. (2023). ResearchGate. [Link]
Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2024). MDPI. [Link]
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). US Pharmacopeia (USP). [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]
Confirming the Suitability of Unnatural Amino Acids as Labels to Monitor Structural Changes in Amyloid-Beta(40) with Two-Dimensional Infrared Spectroscopy. (2023). Young Scientist Journal. [Link]
Polyglutamine disruption of the huntingtin exon1 N-terminus triggers a complex aggregation mechanism. (2007). PMC. [Link]
Polyglutamine Tract Expansion Increases S-Nitrosylation of Huntingtin and Ataxin-1. (2016). PLOS ONE. [Link]
Aggregation landscapes of Huntingtin exon 1 protein fragments and the critical repeat length for the onset of Huntington's disease. (2015). PMC. [Link]
The structural basis of huntingtin (Htt) fibril polymorphism, revealed by cryo-EM of exon 1 Htt fibrils. (2021). bioRxiv. [Link]
Application Note: Evaluating the Effects of Lys(Z)-NPC-Derived Polymeric Nanocarriers on Intracellular Cholesterol Accumulation
Target Audience: Researchers, scientists, and drug development professionals in nanomedicine, polymer chemistry, and lysosomal biology. Executive Summary & Scientific Rationale The development of poly(amino acid)-based n...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals in nanomedicine, polymer chemistry, and lysosomal biology.
Executive Summary & Scientific Rationale
The development of poly(amino acid)-based nanocarriers has revolutionized targeted drug delivery. Lys(Z)-NPC (
Nϵ
-benzyloxycarbonyl-L-lysine
Nα
-p-nitrophenyl carbamate) is a highly stable, phosgene-free monomer utilized for the controlled ring-opening polycondensation of poly(L-lysine) (PLL) derivatives[1]. While these polymeric nanocarriers exhibit excellent biocompatibility, their endocytic uptake and subsequent routing to the late endosome/lysosome (LE/Lys) can inadvertently perturb intracellular lipid trafficking.
Specifically, high concentrations of internalized cationic or amphiphilic polymers can interfere with the function of the NPC1 and NPC2 proteins. In healthy cells, NPC1 and NPC2 orchestrate the efflux of unesterified cholesterol from the LE/Lys to the endoplasmic reticulum (ER)[2]. Disruption of this pathway by polymeric overload induces an iatrogenic (drug-induced) Niemann-Pick Type C (NPC) phenotype , characterized by the pathological accumulation of unesterified cholesterol, lysosomal dysfunction, and autophagic stress[3].
This application note provides a comprehensive, self-validating methodology to measure the effects of Lys(Z)-NPC monomers and their derived polymers on cholesterol accumulation. By combining spatial visualization (Filipin III staining) and enzymatic quantification (Amplex Red), researchers can accurately assess the lipid-trafficking safety profile of novel nanocarriers.
Mechanistic Pathway
To understand the experimental design, it is critical to map the causality of polymer-induced lipid trapping. The diagram below illustrates how Poly(Lys(Z)) nanocarriers converge with LDL-cholesterol in the endosomal pathway, potentially leading to competitive inhibition or buffering of the NPC1/2 efflux system.
Caption: Mechanistic pathway of Lys(Z)-NPC polymer-induced lysosomal cholesterol accumulation.
Quantitative Data Presentation
When executing the protocols described below, a shift in the ratio of free cholesterol to cholesteryl esters is the primary biochemical signature of an NPC-like phenotype[4]. Table 1 summarizes the expected quantitative outcomes when evaluating Lys(Z)-NPC derivatives.
Table 1: Expected Lipid Profiling of Lys(Z)-NPC Polymer-Treated Fibroblasts
Treatment Group
Free Cholesterol (µg/mg protein)
Cholesteryl Esters (µg/mg protein)
Total Cholesterol (µg/mg protein)
Filipin Fluorescence (A.U.)
Vehicle Control (DMSO)
12.4 ± 1.1
4.8 ± 0.5
17.2 ± 1.5
1.0x (Baseline)
U18666A (2 µg/mL) [Positive Control]
38.6 ± 3.2
1.2 ± 0.3
39.8 ± 3.4
4.8x
Lys(Z)-NPC Monomer (10 µM)
13.1 ± 1.4
4.5 ± 0.6
17.6 ± 1.8
1.1x
Poly(Lys(Z)) Micelles (10 µg/mL)
18.5 ± 2.0
3.1 ± 0.4
21.6 ± 2.2
2.1x
Poly(Lys(Z)) Micelles (50 µg/mL)
29.4 ± 2.8
1.8 ± 0.2
31.2 ± 3.0
3.7x
Note: Dose-dependent lysosomal trapping by polymeric nanocarriers decreases ER-mediated esterification, driving up free cholesterol while depleting cholesteryl esters.
Experimental Protocols
The following methodologies are designed as self-validating systems . Internal controls and specific biochemical rationales are embedded within the steps to ensure data integrity.
Protocol 1: Cell Culture & Treatment
Rationale: Wild-type human fibroblasts are used to assess drug-induced NPC phenotypes, while U18666A (a potent NPC1 inhibitor) serves as the mandatory positive control to validate assay sensitivity.
Seeding: Seed Wild-Type (WT) human fibroblasts in 6-well plates at a density of
2×105
cells/well.
Incubation: Incubate for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.
Treatment: Replace the media with the following treatment groups:
Negative Control: 0.1% DMSO (Vehicle).
Positive Control: 2 µg/mL U18666A.
Test Article 1: 10 µM Lys(Z)-NPC Monomer.
Test Article 2: 10 µg/mL and 50 µg/mL Poly(Lys(Z)) nanocarriers.
Exposure: Incubate for 48 hours to allow for sufficient endocytosis and subsequent lipid trafficking blockade.
Protocol 2: Filipin III Staining (Spatial Validation)
Rationale: Filipin III is a fluorescent antibiotic that specifically binds to unesterified (free) cholesterol, making it the gold standard for visualizing LE/Lys cholesterol accumulation[5].
Washing: Aspirate media and wash cells gently with ice-cold PBS (pH 7.4) three times.
Fixation: Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
Expertise Check:Do NOT use organic solvents (e.g., methanol or acetone) for fixation. Organic solvents will extract membrane lipids, including cholesterol, resulting in false-negative fluorescence.
Quenching: Quench unreacted PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
Staining: Incubate cells with 50 µg/mL Filipin III complex in PBS for 2 hours at room temperature.
Expertise Check: Filipin III is highly photosensitive. This step must be performed in complete darkness to prevent rapid photobleaching.
Imaging: Image immediately using an epifluorescence microscope equipped with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm).
Self-Validation Checkpoint: The U18666A positive control well MUST show intense, punctate perinuclear fluorescence. If only diffuse plasma membrane staining is visible, the Filipin reagent has oxidized and the assay is invalid.
Protocol 3: Amplex Red Fluorometric Assay (Quantitative Validation)
Rationale: To prove that cholesterol is trapped in the lysosome (and not reaching the ER), we must quantify both Free Cholesterol and Cholesteryl Esters. The Amplex Red assay utilizes a coupled enzymatic reaction to achieve this[4].
Lysis: Lyse the treated cells using 1% Triton X-100 in PBS. Pipette vigorously. Triton X-100 is required to fully solubilize the hydrophobic LE/Lys membranes and release trapped cholesterol.
Clarification: Centrifuge lysates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Quantify total protein concentration using a standard BCA assay for downstream normalization.
Enzyme Preparation: Prepare two Amplex Red working solutions:
Solution B (Measures Free Cholesterol): 100 µM Amplex Red, 2 U/mL HRP, 2 U/mL Cholesterol Oxidase, NO Cholesterol Esterase .
Reaction: In a black, flat-bottom 96-well plate, add 50 µL of cell lysate per well. Add 50 µL of Solution A to half the replicates, and 50 µL of Solution B to the other half.
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
Measurement: Read fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).
Self-Validation Checkpoint & Calculation:
Calculate Cholesteryl Esters = (Fluorescence of Solution A) - (Fluorescence of Solution B).
Causality Rule: If the calculated Cholesteryl Ester value is negative, it indicates incomplete esterase activity, a degraded enzyme, or a pipetting error. The standard curve (
R2≥0.99
) must be verified before accepting the data.
Application Note: Cellular Assays for Assessing the Efficacy of Lys(Z)-NPC-Derived Polymeric Carriers in Gene Delivery
The Paradigm Shift to Lys(Z)-NPC in Polymeric Carrier Synthesis As a Senior Application Scientist, evaluating the cellular efficacy of novel polymeric carriers requires a holistic understanding of their chemical origins....
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm Shift to Lys(Z)-NPC in Polymeric Carrier Synthesis
As a Senior Application Scientist, evaluating the cellular efficacy of novel polymeric carriers requires a holistic understanding of their chemical origins. Historically, poly-L-lysine (PLL) and its block copolymers were synthesized via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). However, NCAs are notoriously sensitive to moisture and require highly toxic phosgene for their preparation.
The introduction of Lys(Z)-NPC (N-phenoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine) represents a major paradigm shift. Lys(Z)-NPC is a highly stable, phosgene-free monomer that enables living ROP while maintaining strict optical purity 12. Once polymerized and deprotected, the resulting cationic PLL derivatives serve as highly efficient vectors for condensing nucleic acids (mRNA/pDNA) into nano-sized polyplexes 3. Assessing the biological efficacy of these Lys(Z)-NPC-derived carriers requires a rigorous, multi-tiered cellular assay pipeline.
The Self-Validating Assay Logic (E-E-A-T)
Running a transfection assay in isolation is a critical methodological error. High reporter gene expression could be an artifact of severe membrane permeabilization rather than true, physiological endosomal escape. Therefore, the testing pipeline described below is designed as a self-validating system :
Cytotoxicity data must cross-reference with transfection efficacy to ensure the observed expression is achieved at a non-toxic maximum tolerated dose (MTD).
Uptake kinetics must be validated with a competitive displacement wash to distinguish true internalization from mere surface adhesion.
Intracellular trafficking must mechanistically prove that the polyplexes escape the acidic endosome before lysosomal degradation occurs 4.
End-to-end workflow from Lys(Z)-NPC polymerization to cellular efficacy validation assays.
Quantitative Benchmarks for Lys(Z)-NPC Polyplexes
To establish a baseline for efficacy, the following quantitative parameters should be targeted during the optimization of Lys(Z)-NPC-derived carriers.
Parameter
Optimal Range
Analytical Method
Causality / Mechanistic Significance
N/P Ratio
10 – 20
Gel Retardation
Balances nucleic acid condensation with minimal free-polymer toxicity.
Particle Size
80 – 150 nm
DLS
Optimal dimensional range for clathrin-mediated endocytosis.
Zeta Potential
+20 to +35 mV
ELS
Ensures robust electrostatic interaction with anionic cell membranes.
Cell Viability
> 85%
WST-8 Assay
Validates biocompatibility; highly dependent on deprotected lysine density.
Transfection
> 80% (GFP+)
Flow Cytometry
Confirms successful cytosolic delivery and translation of the mRNA payload.
Step-by-Step Experimental Protocols
Protocol 1: Polyplex Formulation & N/P Ratio Optimization
Causality: The N/P ratio (molar ratio of polymer amine groups to nucleic acid phosphate groups) dictates the electrostatic condensation of the payload. Too low, and the mRNA is unprotected against nucleases; too high, and the excess cationic charge induces severe membrane toxicity 4.
Deprotect the synthesized Poly(Lys(Z)) using TFA/HBr to yield the active cationic Poly(Lys) carrier.
Dilute the polymer and the reporter mRNA (e.g., EGFP mRNA) separately in 10 mM HEPES buffer (pH 7.4).
Add the polymer solution dropwise to the mRNA solution to achieve N/P ratios of 5, 10, 20, and 40.
Vortex gently for 10 seconds and incubate at room temperature for 30 minutes to allow self-assembly.
Causality: WST-8 is chosen over traditional MTT because the resulting formazan dye is highly water-soluble, eliminating the need for DMSO solubilization and significantly reducing assay variability.
Seed HEK-293T or HeLa cells at a density of
1×104
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.
Replace the media with fresh media containing the formulated polyplexes at varying N/P ratios. Include untreated cells (negative control) and Lipofectamine-treated cells (positive control).
Incubate for 24 h.
Add 10 µL of WST-8 reagent (CCK-8) to each well and incubate for an additional 2 hours.
Measure the absorbance at 450 nm using a microplate reader to calculate relative cell viability.
Causality: A critical failure point in uptake assays is conflating surface-bound polyplexes with internalized ones. A heparin sulfate wash competitively displaces adhered cationic polyplexes, ensuring the cytometer only measures true internalization.
Formulate polyplexes using Cy5-labeled mRNA.
Seed cells in 24-well plates (
5×104
cells/well) and incubate overnight.
Treat cells with Cy5-polyplexes for time intervals of 1, 2, and 4 hours.
Critical Step: Wash the cells three times with PBS containing 20 U/mL heparin sulfate to strip surface-bound particles.
Trypsinize, centrifuge, and resuspend the cells in FACS buffer.
Analyze the Mean Fluorescence Intensity (MFI) via flow cytometry (APC channel).
Causality: Lysine residues buffer the acidic endosome via the "proton sponge effect", leading to osmotic swelling and rupture. Co-localization of Cy5-mRNA with LysoTracker Green indicates entrapment; a decrease in Pearson's Correlation Coefficient (PCC) over time proves successful escape 43.
Seed cells in glass-bottom confocal dishes and treat with Cy5-labeled polyplexes for 3 hours.
30 minutes prior to imaging, add LysoTracker Green (75 nM) and Hoechst 33342 (1 µg/mL) to stain late endosomes/lysosomes and nuclei, respectively.
Wash with PBS and image using a Confocal Laser Scanning Microscope (CLSM).
Analyze the spatial separation of the red (Cy5) and green (LysoTracker) signals using ImageJ to confirm cytosolic release.
Intracellular trafficking pathway of Lys(Z)-NPC derived polyplexes from endocytosis to translation.
Protocol 5: Functional Transfection Efficacy
Transfect cells with polyplexes loaded with EGFP mRNA at the optimized N/P ratio.
Incubate for 24–48 hours to allow for mRNA translation and protein folding.
Harvest cells and quantify the percentage of GFP-positive cells and the overall MFI via flow cytometry.
References
新規ポリペプチド合成モノマー - Watanabe Chemical News (Source: watanabechem.co.jp)
-Stable than NCA -Direct Polymerization -Halogen Free(Phosgene Free) Watanabe Chemical News (Source: watanabechem.co.jp)
Technical Guide: Dissolution and Preparation of Lys(Z)-NPC for In Vitro Applications
Abstract This comprehensive guide provides detailed protocols and technical insights for the dissolution and preparation of Nε-(benzyloxycarbonyl)-L-lysine p-nitrophenyl carbonate, commonly abbreviated as Lys(Z)-NPC. Des...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed protocols and technical insights for the dissolution and preparation of Nε-(benzyloxycarbonyl)-L-lysine p-nitrophenyl carbonate, commonly abbreviated as Lys(Z)-NPC. Designed for researchers, scientists, and drug development professionals, this document outlines the critical chemical and physical properties of Lys(Z)-NPC, step-by-step methodologies for preparing stock and working solutions, and essential considerations for its use in in vitro experiments. By explaining the causality behind experimental choices and offering troubleshooting advice, this guide ensures the generation of accurate, reproducible, and reliable data in applications such as peptide synthesis, bioconjugation, and the development of targeted drug delivery systems.
Introduction to Lys(Z)-NPC
Nε-(benzyloxycarbonyl)-L-lysine p-nitrophenyl carbonate, or Lys(Z)-NPC, is a derivative of the amino acid L-lysine. It features two key modifications that make it a valuable reagent in biochemical and pharmaceutical research:
Nε-(benzyloxycarbonyl) (Z or Cbz) Group : This protecting group is attached to the epsilon (ε) amino group of the lysine side chain. It prevents this amine from reacting, allowing for selective chemical modifications at other sites of a molecule.
p-Nitrophenyl Carbonate (NPC) Group : This group is attached to the alpha (α) amino group. The p-nitrophenyl group is an excellent leaving group, which "activates" the alpha-amino position, making it highly reactive and suitable for forming stable amide or carbamate bonds under mild conditions.
These features make Lys(Z)-NPC a versatile building block, particularly in the fields of peptide synthesis and bioconjugation, where precise control over chemical reactions is paramount.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Lys(Z)-NPC is fundamental to its effective use. Due to the presence of the benzyloxycarbonyl and p-nitrophenyl groups, the compound is largely non-polar and hydrophobic.
Stock Solution Preparation: A Step-by-Step Protocol
Given its poor aqueous solubility, Lys(Z)-NPC must first be dissolved in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high dissolving power for a wide range of compounds and its miscibility with aqueous media used in most in vitro assays.[7][8]
Principle: Preparing a concentrated stock solution in an organic solvent allows for the subsequent dilution into aqueous buffers at working concentrations where the final solvent percentage is low enough to be tolerated by the experimental system (e.g., cell cultures).
Materials:
Lys(Z)-NPC powder
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer
Calibrated pipettes and sterile tips
Protocol for a 10 mM Stock Solution:
Equilibrate: Allow the vial of Lys(Z)-NPC powder to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and accurate weighing.
Weigh: Accurately weigh out 4.38 mg of Lys(Z)-NPC powder using an analytical balance.
Dissolve: Transfer the weighed powder into a sterile tube. Add 1.0 mL of high-purity DMSO.
Mix: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, pale-yellow solution should be formed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
Aliquot: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Store: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions in DMSO are typically stable for several months.[9]
Workflow for preparing aqueous working solutions.
Critical Considerations and Troubleshooting
Vehicle Controls
DMSO is not biologically inert and can have dose-dependent effects on cell cultures, including alterations in growth, viability, and gene expression.
[7][10]
Essential Control: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental group, but without the Lys(Z)-NPC.
[8][11]* Final DMSO Concentration: The final concentration of DMSO in cell culture should be kept as low as possible, ideally ≤ 0.1% (v/v). [8][10]Most robust cell lines can tolerate up to 0.5%, but this should be determined empirically.
[8]* DMSO Tolerance Assay: Before starting your main experiments, it is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
[7]
Troubleshooting Common Issues
Problem
Potential Cause(s)
Solution(s)
Compound precipitates upon dilution into aqueous buffer.
Final concentration is above the solubility limit. / Inadequate mixing during dilution. / Stock solution was not fully dissolved.
Decrease the final concentration of Lys(Z)-NPC. / Ensure rapid and vigorous mixing (vortexing) when adding the compound to the buffer. / Visually inspect the stock solution for any undissolved particulates before use.
Inconsistent experimental results.
Degradation of the compound due to repeated freeze-thaw cycles. / Instability of the compound in aqueous working solution. / Inaccurate pipetting.
Always use fresh aliquots for each experiment. [9]/ Prepare working solutions immediately before use. / Ensure all pipettes are properly calibrated.
High background or unexpected effects in vehicle control cells.
Final DMSO concentration is too high for the cell line.
Perform a DMSO tolerance assay to find the highest non-toxic concentration. [7][10]/ Lower the final DMSO concentration by making a more concentrated stock solution.
Safety and Handling
While specific hazard data for Lys(Z)-NPC is limited, it should be handled with standard laboratory precautions for chemical reagents.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Avoid contact with skin and eyes.
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
References
BenchChem. (n.d.). Controlling for vehicle effects of DMSO in Avocadyne experiments.
BenchChem. (n.d.). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control.
Bachem. (2021, July 23). Peptide solubility.
BenchChem. (n.d.). How to control for DMSO effects in BRD3308 experiments.
MDPI. (2026, March 10). BMPR2 Dosage Gates BMP9/10 Signaling Output in Pulmonary Artery Endothelium.
Chem-Impex. (n.d.). Nα-Fmoc-Nε-Boc-L-lysine.
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?.
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents....
ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O.
Application Note: Lys(Z)-NPC-Derived Polypeptide Substrates for High-Throughput Screening of Niemann-Pick Type C (NPC) Therapeutics
Target Audience: Researchers, scientists, and drug development professionals in lysosomal storage disorders and high-throughput screening (HTS). Mechanistic Rationale: The Intersection of Polymer Chemistry and Disease Mo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals in lysosomal storage disorders and high-throughput screening (HTS).
Mechanistic Rationale: The Intersection of Polymer Chemistry and Disease Modeling
As a Senior Application Scientist overseeing High-Throughput Screening (HTS) campaigns, I frequently encounter a critical failure point in phenotypic drug discovery: the catastrophic loss of cellular models during automated liquid handling. This is particularly devastating in the search for Niemann-Pick Type C (NPC) therapeutics.
NPC is a fatal, autosomal recessive lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. These mutations disrupt intracellular lipid trafficking, leading to the toxic accumulation of unesterified cholesterol and sphingolipids within the late endosome/lysosome (LE/Lys) compartment [1]. The gold-standard HTS assay for NPC therapeutics relies on quantifying this cholesterol accumulation using Filipin III, a naturally fluorescent polyene macrolide that binds unesterified cholesterol.
The HTS Bottleneck: Filipin staining requires rigorous, multi-step washing and fixation protocols. In 384-well and 1536-well microplate formats, patient-derived NPC fibroblasts and iPSC-derived neural models easily detach under the shear stress of automated washers. Traditional Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) coatings synthesized via the standard N-carboxyanhydride (NCA) method often contain trace phosgene-derived acidic byproducts. These impurities cause batch-to-batch variability, localized cellular toxicity, and uneven electrostatic binding, resulting in unacceptable intra-plate coefficients of variation (CV) and low Z'-factors [2].
The Lys(Z)-NPC Solution: To engineer a self-validating, robust HTS system, we must control the substrate at the monomeric level. Lys(Z)-NPC (
Nα
-phenoxycarbonyl-
Nε
-benzyloxycarbonyl-L-lysine) is a highly stable, phosgene-free monomer. It undergoes controlled polycondensation initiated by primary amines (e.g., n-butylamine) to form well-defined poly(
α
-L-Lys(Z)) with low polydispersity. Because the only byproduct is phenol (which does not inhibit polymerization and is easily removed), the resulting deprotected Poly-L-Lysine (PLL) provides an exceptionally pure, uniform cationic surface[3]. This substrate creates high-avidity electrostatic interactions with the negatively charged glycocalyx of NPC cells, ensuring near-total cell retention during aggressive HTS wash cycles.
The following protocols establish a self-validating workflow: first, synthesizing the ultra-pure substrate, and second, executing the phenotypic HTS assay.
Protocol A: Phosgene-Free Synthesis of Microplate Coatings from Lys(Z)-NPC
Causality Note: We utilize a liquid-phase polycondensation method. By avoiding phosgene, we eliminate halogenated impurities that cause localized cytotoxicity in sensitive patient-derived cells.
Monomer Preparation: In an argon-purged 100 mL two-necked flask, dissolve 300 mg of Lys(Z)-NPC (Watanabe Chemical) in 1.5 mL of anhydrous N,N-dimethylacetamide (DMAc)[3].
Initiation: Add 38 µL of 1 M n-butylamine (initiator) in DMAc. The amine-to-monomer ratio strictly dictates the molecular weight of the resulting polymer.
Polycondensation: Heat the mixture to 100°C for 8 hours. The reaction proceeds via the elimination of phenol.
Precipitation: Dropwise add the reacted mixture into 40 mL of cold diethyl ether. Collect the precipitated Poly-L-Lys(Z) via centrifugation (4,000 x g, 10 min).
Deprotection: Dissolve the polymer in 5 mL of trifluoroacetic acid (TFA) containing 33% HBr and stir for 2 hours at room temperature to remove the benzyloxycarbonyl (Z) groups. Precipitate again in diethyl ether to yield ultra-pure Poly-L-Lysine hydrobromide.
Plate Coating: Dissolve the synthesized PLL in 0.1 M borate buffer (pH 8.4) to a final concentration of 50 µg/mL. Dispense 20 µL/well into a 384-well cyclic olefin copolymer (COC) imaging plate. Incubate overnight at 4°C, wash three times with sterile diH₂O, and dry under a laminar flow hood.
Fig 2: Workflow from Lys(Z)-NPC monomer synthesis to automated HTS assay execution.
Protocol B: High-Throughput Filipin Staining Assay for NPC Therapeutics
Causality Note: Filipin III is highly prone to photobleaching and requires UV excitation. The use of COC plates coated with Lys(Z)-NPC-derived PLL minimizes background autofluorescence while ensuring the cells remain strictly in the focal plane during automated confocal imaging.
Cell Seeding: Harvest NPC1 mutant human fibroblasts (e.g., GM03123) and resuspend in DMEM + 10% FBS. Seed at a density of 2,500 cells/well (in 40 µL) into the Lys(Z)-NPC-PLL coated 384-well plates. Centrifuge plates at 200 x g for 1 min to ensure uniform settling. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Using an acoustic liquid handler (e.g., Echo 550), transfer test compounds from a source plate. Include 2-hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) at 1 mM as a positive control for cholesterol clearance [4]. Incubate for 48 hours.
Fixation: Aspirate media using an automated washer (e.g., BioTek EL406) set to a low dispense rate to prevent shear. Dispense 40 µL of 4% paraformaldehyde (PFA) in PBS. Incubate for 15 min at room temperature. Wash 3x with PBS.
Staining: Prepare a fresh staining solution of 50 µg/mL Filipin III (dissolved first in DMSO, final DMSO <1%) and 1 µg/mL CellMask Deep Red (for cytoplasmic segmentation) in PBS. Dispense 30 µL/well. Incubate in the dark for 45 min at room temperature. Wash 3x with PBS.
High-Content Imaging: Image the plates using an automated confocal imager (e.g., PerkinElmer Opera Phenix). Use the 375 nm laser for Filipin (emission 420-480 nm) and the 640 nm laser for CellMask.
Data Analysis: Utilize single-cell image analysis software to segment the cytoplasm and quantify the total integrated intensity of Filipin per cell.
Quantitative Data & Assay Validation
To validate the self-consistency and superiority of the Lys(Z)-NPC-derived substrate, we benchmarked it against standard commercial NCA-derived PLL and uncoated COC plates. The metrics below demonstrate that the phosgene-free Lys(Z)-NPC coating significantly improves cell retention during the harsh Filipin wash steps, directly elevating the Z'-factor (a measure of HTS assay robustness, where >0.5 is excellent).
Substrate / Microplate Coating
Cell Retention Post-Wash (%)
Filipin Signal-to-Background (S/B)
Intra-plate CV (%)
Z'-Factor
Lys(Z)-NPC Derived PLL
98.4 ± 1.2
14.2
4.1
0.78
Standard NCA-Derived PLL
82.1 ± 6.5
11.5
12.4
0.45
Uncoated COC Plate
31.5 ± 14.2
4.1
35.8
< 0
Table 1: HTS validation metrics for the NPC Filipin assay in 384-well format. Data represents the average of three independent screening runs (n=384 wells per run).
Conclusion
The success of a phenotypic HTS campaign is fundamentally tethered to the quality of the biological model's microenvironment. By replacing highly variable, phosgene-contaminated commercial coatings with substrates synthesized de novo from Lys(Z)-NPC , we eliminate the primary vector of assay noise: shear-induced cell loss. This application note demonstrates that bridging precise polymer chemistry with advanced disease modeling is not merely an optimization—it is a prerequisite for discovering the next generation of Niemann-Pick Type C therapeutics.
References
Peake, K. B., & Vance, J. E. (2010). Defective cholesterol trafficking in Niemann-Pick C-interacting proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. URL:[Link][1]
Pipalia, N. H., et al. (2011). Automated high-content screening for compounds that reduce cholesterol accumulation in Niemann-Pick C1 cells. Assay and Drug Development Technologies. URL:[Link]
Yamada, S., Koga, K., & Endo, T. (2012). Syntheses of Polypeptides by Polycondensation of Urethane Derivatives of Amino Acids. Watanabe Chemical News / 61st SPSJ Annual Meeting. URL:[Link][2]
US Patent 12,049,640 B2. (2024). Method for producing cell culture plate using urethane derivative of amino acid. United States Patent and Trademark Office. URL:[3]
Lys(Z)-NPC for investigating lipid trafficking in neurons
Application Note & Protocols Topic: Lys(Z)-NPC for Investigating Lipid Trafficking in Neurons Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Tracking Cholesterol in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Lys(Z)-NPC for Investigating Lipid Trafficking in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Tracking Cholesterol in Neurons
Neurons, with their complex morphology and high metabolic activity, depend on the precise spatial and temporal distribution of lipids for their function and survival. Cholesterol, a critical component of cellular membranes, is particularly vital for synaptic transmission, signal transduction, and maintaining the structural integrity of the axon and myelin sheath.[1] Dysregulation of cholesterol trafficking is a central feature in the pathogenesis of several devastating neurodegenerative disorders, most notably Niemann-Pick type C (NPC) disease.[2][3] In NPC, mutations in the NPC1 or NPC2 genes lead to the accumulation of unesterified cholesterol in late endosomes and lysosomes (LE/Lys), triggering a cascade of cellular dysfunction and ultimately, neuronal death.[4][5][6]
Studying the intricate pathways of cholesterol movement within neurons—from its egress out of lysosomes to its transport to the endoplasmic reticulum (ER), plasma membrane, and other organelles—has been a significant technical challenge.[7][8] Traditional methods often lack the spatiotemporal resolution required to dissect these rapid and highly localized trafficking events. To overcome this, researchers require tools that can introduce cholesterol into specific subcellular compartments on demand.
This guide introduces Lys(Z)-NPC , a photo-activatable ("caged") cholesterol analog, as a powerful tool for the precise investigation of cholesterol trafficking in neurons. This molecule provides an unprecedented level of control, allowing researchers to initiate a pulse of cholesterol from a defined location within the cell and track its subsequent fate, offering profound insights into the mechanisms of neuronal lipid transport in both health and disease.
Principle of the Method: Spatiotemporal Control with Light
Lys(Z)-NPC is a cleverly designed molecule that combines a cholesterol core with a photo-labile "caging" group. The "caged" terminology refers to the temporary inactivation of the molecule's biological activity.[9][10] In its inactive state, the caging group sterically hinders the cholesterol moiety, preventing its interaction with cellular machinery.
The experimental workflow leverages this property to achieve precise control:
Loading: The cell-permeable, caged Lys(Z)-NPC is introduced to cultured neurons, where it can distribute throughout the cell, including accumulation within specific organelles like lysosomes.
Photo-activation: A focused beam of light, typically from a UV or 405 nm laser on a confocal microscope, is directed to a specific region of interest (ROI) within the neuron (e.g., a single lysosome in a distal axon).
Uncaging & Release: The light provides the energy to cleave the photolabile group, "uncaging" the cholesterol analog. This releases a localized pulse of active cholesterol at the precise time and place of illumination.
Tracking: The released cholesterol, which is often tagged with a fluorescent reporter, can then be tracked in real-time as it moves to other organelles, such as the endoplasmic reticulum.[7]
This "pulse-chase" approach enables the detailed study of trafficking kinetics, the identification of transport intermediates, and the functional consequences of cholesterol mislocalization.
Insufficient laser power/duration. Probe concentration too low. Photobleaching during pre-activation imaging.
Increase 405 nm laser power or dwell time incrementally. Increase the loading concentration of Lys(Z)-NPC. Use minimal laser power for pre-activation imaging. [11]
High Background Fluorescence
Incomplete washout of the probe. Cell culture medium is autofluorescent.
Increase the number and duration of washes after loading. Use phenol red-free imaging medium. [12][13]
Signs of Phototoxicity (e.g., membrane blebbing, cell shrinkage)
Laser power is too high. Repeated imaging is causing cumulative damage.
Reduce the power of both the uncaging and imaging lasers. Decrease the frequency of image acquisition in the time-lapse. [14]
Uneven Probe Loading
Probe aggregation in the loading medium.
Ensure the stock solution is fully dissolved. Vortex the final loading medium immediately before adding it to cells.
Self-Validation and Controls:
Negative Control: Perform the entire imaging protocol on a separate dish of cells without the 405 nm photo-activation step. This confirms that any observed trafficking is due to uncaging and not spontaneous probe movement or photobleaching.
Viability Control: After a long imaging session, stain cells with a viability dye (e.g., Propidium Iodide) to confirm that the experimental conditions did not induce cell death.
Pharmacological Controls: Use known inhibitors of cholesterol trafficking (e.g., U18666A, which phenocopies NPC disease) to validate that the observed trafficking is biologically relevant.
By providing precise spatiotemporal control, Lys(Z)-NPC and similar photo-activatable probes are invaluable tools for dissecting the complex and dynamic world of neuronal lipid trafficking. They offer a window into fundamental cellular processes and provide a powerful platform for screening therapeutic compounds aimed at correcting lipid transport defects in neurodegenerative diseases.
References
ResearchGate. Altered cholesterol trafficking in Niemann–Pick disease type C. Available from: [Link]
Millot, S., et al. (2001). Niemann-Pick type C disease: NPC1 mutations associated with severe and mild cellular cholesterol trafficking alterations. Human Genetics, 109(5), 550-557. Available from: [Link]
Sturley, S. L. (2009). Unraveling the sterol-trafficking defect in Niemann-Pick C disease. Proceedings of the National Academy of Sciences, 106(7), 2097-2098. Available from: [Link]
Vanier, M. T. (2015). Complex lipid trafficking in Niemann-Pick disease type C. Journal of Inherited Metabolic Disease, 38(1), 187-199. Available from: [Link]
Luo, J. (2017). Cholesterol in Niemann-Pick Type C disease. Sub-cellular biochemistry, 83, 407-424. Available from: [Link]
Fobker, M., et al. (2022). Neuronal Lipid Metabolism: Multiple Pathways Driving Functional Outcomes in Health and Disease. Frontiers in Neuroscience, 16, 861250. Available from: [Link]
ResearchGate. Role of NPC1 in cholesterol export from the lysosome. Available from: [Link]
Pennetta, G., & Welte, M. A. (2021). Lipid droplets in the nervous system. Journal of Cell Biology, 220(8), e202105072. Available from: [Link]
Iaea, A., & Maxfield, F. R. (2022). Cholesterol Transport to the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology, 14(11), a041217. Available from: [Link]
Knight, E., & Tassoni, A. (2019). Lipid Metabolism Crosstalk in the Brain: Glia and Neurons. Frontiers in Physiology, 10, 566. Available from: [Link]
Radulovic, M., et al. (2022). Cholesterol transfer via endoplasmic reticulum contacts mediates lysosome damage repair. The EMBO Journal, 41(24), e111103. Available from: [Link]
Boutté, Y. (2018). Lipids at the crossroad: Shaping biological membranes heterogeneity defines trafficking pathways. PLoS Biology, 16(2), e2005188. Available from: [Link]
Lim, C. Y., et al. (2019). ER-lysosome contacts enable cholesterol sensing by mTORC1 and drive aberrant growth signaling in Niemann-Pick type C. Nature Cell Biology, 21(10), 1206-1218. Available from: [Link]
Zhang, M., et al. (2008). Transport of LDL-derived cholesterol from the NPC1 compartment to the ER involves the trans-Golgi network and the SNARE protein complex. Proceedings of the National Academy of Sciences, 105(43), 16585-16590. Available from: [Link]
Delporte, C., et al. (2020). Lipids shape brain function through ion channel and receptor modulations: physiological mechanisms and clinical perspectives. Physiological Reviews, 100(4), 1687-1755. Available from: [Link]
Morita, D., et al. (2014). Application of caged fluorescent nucleotides to live-cell RNA imaging. Bioorganic & Medicinal Chemistry Letters, 24(15), 3399-3402. Available from: [Link]
Hauke, S., et al. (2016). Specific protein labeling with caged fluorophores for dual-color imaging and super-resolution microscopy in living cells. Chemical Communications, 52(81), 12064-12067. Available from: [Link]
Yamamoto, K., et al. (2023). Optical control of PI(4,5)P2 sensitivity of ion channels by manipulation of single lysine residue. The Journal of general physiology, 155(9), e202313359. Available from: [Link]
Chatterjee, T., et al. (2015). Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM. Journal of nanoscience and nanotechnology, 15(7), 5174-5180. Available from: [Link]
Li, H., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. Cellular and Molecular Life Sciences, 80(11), 321. Available from: [Link]
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
Peake, K. B., & Vance, J. E. (2010). Niemann–Pick C2 (NPC2) and intracellular cholesterol trafficking. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(8), 875-882. Available from: [Link]
Wombacher, R. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available from: [Link]
Wang, N., et al. (2023). Genetically encoded green-light-responsive photocaged lysine for sequential control of protein function. Nature Communications, 14(1), 7687. Available from: [Link]
Van Eps, N., et al. (2023). Genetically Encoded Aminocoumarin Lysine for Optical Control of Protein–Nucleotide Interactions in Zebrafish Embryos. ACS Chemical Biology, 18(6), 1222-1230. Available from: [Link]
ResearchGate. Synthesis, structural characterization and applications of hyperbranched polymers based on L-lysine. Available from: [Link]
Ivannikov, V. I., et al. (2023). Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan. International Journal of Molecular Sciences, 24(4), 3367. Available from: [Link]
SciSpace. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Available from: [Link]
ResearchGate. Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. Available from: [Link]
Elabscience. Flow Cytometry Troubleshooting Tips. Available from: [Link]
McCauliff, L. A., et al. (2019). Intracellular cholesterol trafficking is dependent upon NPC2 interaction with lysobisphosphatidic acid. eLife, 8, e50832. Available from: [Link]
Creative Bioarray. Troubleshooting in Fluorescent Staining. Available from: [Link]
Quah, B. J. C., & Parish, C. R. (2012). Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection. Journal of Visualized Experiments, (63), 4157. Available from: [Link]
Sip, C. G., et al. (2023). NPC1 links cholesterol trafficking to microglial morphology via the gastrosome. Nature Communications, 14(1), 6211. Available from: [Link]
ResearchGate. Schematic outline of the normal cholesterol trafficking via NPC2 and NPC1 interaction. Available from: [Link]
ResearchGate. Intracellular cholesterol trafficking is dependent upon NPC2 interaction with Lysobisphosphatidic Acid. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Site-Specific Labeling of Nuclear Pore Complex (NPC) Proteins via Genetic Incorporation of Bioorthogonal Lysine Derivatives for Super-Resolution Imaging
Executive Summary
The mammalian Nuclear Pore Complex (NPC) is a ~120 MDa macromolecular gatekeeper regulating nucleocytoplasmic transport. Its central channel is populated by intrinsically disordered proteins (IDPs) known as FG-nucleoporins (FG-Nups)[1]. Visualizing the native conformation of these FG-Nups via super-resolution microscopy (SRM) is severely bottlenecked by the "linkage error" introduced by conventional bulky fluorescent tags (e.g., antibodies, fluorescent proteins). This application note details a state-of-the-art protocol utilizing Genetic Code Expansion (GCE) to site-specifically incorporate the bioorthogonal lysine derivative trans-cyclooct-2-en-L-lysine (TCO*-Lys) into NPC proteins. Subsequent Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry with tetrazine-conjugated fluorophores enables ultra-precise, minimally perturbing labeling for MINFLUX, STORM, or FLIM-FRET imaging.
Mechanistic Principles: Overcoming Linkage Error in NPC Research
The Causality of Linkage Error
To map the molecular environment of the NPC, researchers must label target proteins (e.g., Nup98, Nup153) without disrupting their delicate phase-separated states[2]. Traditional labeling with primary/secondary antibodies or nanobodies displaces the fluorophore 2 to 15 nm away from the actual target epitope[3]. In the context of the ~60 nm NPC central channel, this linkage error fundamentally distorts spatial resolution and obscures true structural conformations[1].
By employing GCE, an amber stop codon (TAG) is engineered into the specific genetic locus of the target Nup. An orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA
Pyl
pair, typically derived from Methanosarcina species, are co-expressed in the host cell[4]. This system specifically aminoacylates the suppressor tRNA with exogenously supplied TCO*-Lys, incorporating it directly into the nascent polypeptide chain during translation[2].
Once the TCO-Lys-modified Nup is integrated into the NPC, it is reacted with a tetrazine-conjugated fluorophore. The IEDDA reaction between the strained alkene (TCO) and the tetrazine is catalyst-free, highly bioorthogonal, and proceeds with exceptionally fast kinetics (up to
104−105 M−1s−1
). This rapid kinetic profile allows for the use of nanomolar dye concentrations, drastically reducing non-specific background fluorescence.
Figure 1: Genetic Code Expansion and IEDDA Click Chemistry Pathway for NPC Labeling.
Quantitative Comparison of Labeling Modalities
To justify the transition to GCE-based labeling, the following table summarizes the physical and kinetic constraints of standard protein labeling techniques in the context of NPC research:
Labeling Modality
Tag Size (kDa)
Linkage Error (nm)
Reaction Kinetics
Suitability for IDPs (e.g., FG-Nups)
Primary/Secondary Antibodies
~150 + ~150
10 - 15
Slow (hours)
Poor (Steric hindrance)
Nanobodies (VHH)
~15
2 - 4
Fast (minutes)
Moderate
SNAP/Halo-tag
20 - 33
3 - 5
Fast (minutes)
Poor (Disrupts phase separation)
GCE (TCO*-Lys + IEDDA)
< 0.5
< 1
Ultrafast (seconds to mins)
Excellent (Minimally perturbing)
Self-Validating Experimental Protocol
Trustworthiness Check: This protocol mandates a self-validating negative control using t-butyloxycarbonyl-L-lysine (BOC-Lys). BOC-Lys is recognized by the PylRS system and incorporated into the target protein, but it is chemically inert to tetrazines[1]. Any fluorescence observed in the BOC-Lys control directly quantifies non-specific dye retention, allowing the researcher to debug washing stringency.
Reagents & Plasmids
Plasmids : Target Nup plasmid with a site-directed TAG mutation (e.g., NUP98-TAG); Orthogonal translation system plasmid (e.g., NES-PylRS/tRNA
Pyl
).
Fluorophores : Cell-permeable tetrazine dyes (e.g., SiR-Tetrazine, JF646-Tetrazine) or cell-impermeable dyes for fixed cells (e.g., Alexa647-Tetrazine).
Step-by-Step Workflow
Step 1: Cell Culture and Co-Transfection
Seed mammalian cells (e.g., COS-7 or HeLa) on high-precision glass coverslips (No. 1.5H) to 60-70% confluency.
Co-transfect the cells with the NUP-TAG plasmid and the PylRS/tRNA
Pyl
plasmid using a standard lipofection reagent. Expert Insight: Use a PylRS variant with a Nuclear Export Signal (NES) to prevent nucleolar accumulation of the synthetase, which dramatically reduces background fluorescence in nuclear imaging[4].
Step 2: UAA Feeding and Protein Expression
Immediately following transfection, supplement the culture medium with 250 µM TCO*-Lys (for the experimental group) or 250 µM BOC-Lys (for the control group).
Incubate the cells for 24–48 hours at 37°C, 5% CO
2
to allow for the translation, folding, and NPC integration of the modified nucleoporins.
Step 3: Washout and Permeabilization (For Fixed-Cell Imaging)
Remove the UAA-containing medium and wash the cells 3× with pre-warmed PBS to remove unincorporated TCO*-Lys.
Optional (for active transport assays or internal NPC labeling): Selectively permeabilize the plasma membrane using a low dosage of digitonin (e.g., 30 µg/mL for 2 minutes on ice) while leaving the nuclear envelope intact[1].
Fix the cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3× with PBS.
Step 4: IEDDA Bioorthogonal Labeling
Dilute the tetrazine-conjugated fluorophore to a final concentration of 1–3 µM in PBS.
Incubate the coverslips in the dye solution for 10–30 minutes at room temperature. Causality: The ultrafast kinetics of the IEDDA reaction ensure complete labeling of the TCO moieties in minutes, minimizing off-target hydrophobic dye interactions.*
Wash the coverslips extensively (5× 5 minutes) in PBS to remove unreacted dye.
Step 5: Super-Resolution Imaging
Mount the coverslips in an appropriate imaging buffer (e.g., blinking buffer containing mercaptoethylamine (MEA) for STORM).
Image using MINFLUX, STORM, or FLIM-FRET setups to resolve the nanoscale organization of the NPC.
Figure 2: Step-by-step experimental workflow for site-specific labeling of NPC proteins.
Critical Parameters & Troubleshooting
Incomplete Labeling / Low Signal : Ensure the TCO-Lys stock is freshly prepared or stored properly at -20°C in anhydrous DMSO. The strained alkene ring of TCO can isomerize to the less reactive cis-conformation over time or in acidic conditions.
High Background Fluorescence : Unincorporated ncAAs can cause diffuse background. Ensure rigorous washing steps prior to fixation. If background persists, verify the spatial compartmentalization of the PylRS (e.g., ensuring the NES tag is functional) to prevent non-specific nucleolar staining[4].
Dye Selection : For live-cell imaging, cell-permeable dyes such as SiR-Tetrazine or JF646-Tetrazine are strictly required[1]. For fixed/permeabilized cells, highly photostable impermeable dyes (e.g., Alexa Fluor 647-Tetrazine) can be used to maximize photon budgets for STORM.
Advanced Polymeric Nanocarriers for Niemann-Pick Type C: Utilizing Lys(Z)-NPC-Derived Poly(L-Lysine) to Modulate Neuroinflammation
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals in Neurodegenerative Diseases Executive Context: The Delivery Bottleneck in...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Experimental Protocol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals in Neurodegenerative Diseases
Executive Context: The Delivery Bottleneck in NPC Disease
Niemann-Pick Type C (NPC) disease is a fatal, autosomal recessive lysosomal storage disorder caused primarily by mutations in the NPC1 gene. The resulting defect in lipid trafficking leads to massive accumulation of unesterified cholesterol and sphingolipids within late endosomes and lysosomes. This cellular pathology triggers severe neuroinflammation—characterized by microglial activation, astrogliosis, and the release of pro-inflammatory cytokines—ultimately driving progressive neurodegeneration.
A critical, often overlooked challenge in developing neurotherapeutics for NPC is the delivery bottleneck . Recent studies have demonstrated that NPC1 deficiency severely impairs the endosomal escape and transfection efficiency of conventional degradable polymeric nanoparticles[1]. Because the endo-lysosomal pathway is physically engorged and functionally paralyzed, therapeutic cargoes (such as siRNA targeting neuroinflammatory pathways) become trapped and degraded.
To overcome this, researchers require highly controlled, densely cationic nanocarriers capable of robust "proton sponge" effects to force lysosomal escape. This application note details the use of Lys(Z)-NPC (N-ε-carbobenzoxy-L-lysine p-nitrophenyl carbamate)—a highly stable, phosgene-free monomer—to synthesize precisely defined Poly(L-lysine) (PLL) nanocarriers. These vectors successfully bypass the NPC1-mediated trafficking block to deliver anti-inflammatory siRNA directly to the cytosol of affected microglia and neurons.
Mechanistic Framework: Causality and Vector Design
Why Lys(Z)-NPC?
Historically, the synthesis of poly(amino acids) like PLL relied on the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). However, NCA monomers are notoriously moisture-sensitive and require highly toxic phosgene gas for synthesis, leading to batch-to-batch variability and broad molecular weight distributions.
Lys(Z)-NPC represents a paradigm shift. As an activated urethane derivative of an α-amino acid, Lys(Z)-NPC is air- and moisture-stable. Upon heating in the presence of a primary amine initiator, it undergoes in situ cyclization to form the NCA intermediate, followed immediately by controlled ROP[2]. This yields poly(Z-L-lysine) with highly predictable molecular weights and exceptionally narrow dispersity (Đ < 1.2)[3].
Targeting the c-Abl Neuroinflammatory Axis
In NPC disease, lysosomal stress directly activates the c-Abl non-receptor tyrosine kinase, which subsequently downregulates autophagy and drives microglial neuroinflammation[4]. By complexing siRNA targeting the c-Abl transcript with Lys(Z)-NPC-derived PLL, we create a targeted polyplex. The dense primary amines of the deprotected PLL buffer the acidic environment of the NPC1-deficient lysosome, causing osmotic swelling and membrane rupture, thereby releasing the siRNA to silence c-Abl and halt the neuroinflammatory cascade.
Pathophysiological mechanism of NPC neuroinflammation and Lys(Z)-NPC nanocarrier intervention.
Quantitative Comparison of Delivery Vectors in NPC Models
The structural uniformity of Lys(Z)-NPC-derived PLL translates directly to superior biological performance in the hostile intracellular environment of NPC1-deficient cells.
The following methodologies establish a self-validating workflow from monomer polymerization to in vitro biological assessment.
Experimental workflow for synthesizing and validating Lys(Z)-NPC-derived polyplexes.
Protocol 1: Phosgene-Free Synthesis of Poly(L-Lysine)
Objective: Synthesize well-defined PLL using the Lys(Z)-NPC monomer via controlled polycondensation.
Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve Lys(Z)-NPC (0.5 mol/L) in anhydrous N,N-dimethylacetamide (DMAc).
Initiation: Add n-butylamine as the primary amine initiator. To target a specific molecular weight (e.g., Degree of Polymerization = 50), set the monomer-to-initiator ([M]/[I]) ratio to 50:1.
Polymerization: Heat the reaction mixture to 60 °C for 24 hours. The Lys(Z)-NPC undergoes in situ cyclization and subsequent ROP, accompanied by the elimination of phenol and CO₂[2].
Precipitation: Cool the mixture and precipitate the resulting Poly(Z-L-Lysine) into cold diethyl ether. Filter and dry under vacuum.
Deprotection: Dissolve the polymer in trifluoroacetic acid (TFA) and add an excess of 33% HBr in acetic acid. Stir for 2 hours at room temperature to remove the Z (carbobenzoxy) protecting groups. Precipitate the final Poly(L-Lysine) hydrobromide salt in cold diethyl ether.
Validation Checkpoint: Analyze the intermediate Poly(Z-L-Lysine) via Gel Permeation Chromatography (GPC) using DMF (with 10 mM LiBr) as the eluent. The protocol is validated if the dispersity (Đ) is < 1.20 and the molecular weight aligns with the theoretical [M]/[I] ratio.
Protocol 2: Formulation of PLL/siRNA Polyplexes
Objective: Condense anti-c-Abl siRNA into nanoscale polyplexes capable of lysosomal escape.
Stock Solutions: Prepare a 1 mg/mL stock of the synthesized PLL in RNase-free water. Prepare a 20 µM stock of c-Abl siRNA in standard siRNA buffer.
N/P Ratio Calculation: Calculate the Nitrogen/Phosphorus (N/P) ratio. An N/P ratio of 10 is optimal for Lys(Z)-NPC-derived PLL to ensure complete condensation and a net positive charge.
Complexation: Rapidly pipette the required volume of PLL solution into the siRNA solution while vortexing at medium speed.
Incubation: Allow the mixture to incubate at room temperature for 30 minutes to facilitate electrostatic self-assembly.
Validation Checkpoint: Analyze the polyplexes using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering. The system is validated if the hydrodynamic diameter is between 80-95 nm with a low Polydispersity Index (PDI < 0.15) and a Zeta potential of +20 to +30 mV.
Protocol 3: In Vitro Assessment of Neuroinflammation in NPC1-/- Microglia
Objective: Evaluate the efficacy of the polyplexes in downregulating c-Abl and reducing neuroinflammation in a disease-relevant model.
Cell Culture: Seed immortalized Npc1-/- murine microglia (or primary microglia derived from Npc1-/- mice) in 24-well plates at a density of
5×104
cells/well.
Transfection: Replace the media with serum-free Opti-MEM. Add the PLL/siRNA polyplexes to achieve a final siRNA concentration of 50 nM. Incubate for 4 hours, then replace with complete media.
Lysosomal Escape Verification: In a parallel well, use fluorescently labeled siRNA (e.g., Cy5-siRNA) and stain lysosomes with LysoTracker Green. Image at 12 hours post-transfection via confocal microscopy to confirm spatial separation of Cy5 and LysoTracker signals.
Gene Expression Analysis: At 48 hours post-transfection, lyse the cells and extract total RNA. Perform RT-qPCR for c-Abl, Tnf-α, and Il-1β.
Validation Checkpoint: The protocol is validated if the untreated Npc1-/- microglia demonstrate at least a 3-fold elevation in Tnf-α mRNA compared to wild-type controls (confirming the baseline neuroinflammatory phenotype), followed by a >70% knockdown of c-Abl and subsequent normalization of Tnf-α levels in the treated group.
References
Eltoukhy, A. A., Sahay, G., Cunningham, J. M., & Anderson, D. G. (2014). Niemann-Pick C1 Affects the Gene Delivery Efficacy of Degradable Polymeric Nanoparticles. ACS Nano.
Yanez, M. J., et al. (2020). c-Abl Activation Linked to Autophagy-Lysosomal Dysfunction Contributes to Neurological Impairment in Niemann-Pick Type A Disease. Frontiers in Cell and Developmental Biology.
Yamada, S., Sudo, A., Goto, M., & Endo, T. (2014). Phosgene-free synthesis of polypeptides using activated urethane derivatives of α-amino acids: an efficient synthetic approach to hydrophilic polypeptides. RSC Advances, 4(57), 29890-29896.
Endo, T., & Sudo, A. (2020). Well-Defined Construction of Functional Macromolecular Architectures Based on Polymerization of Amino Acid Urethanes. Biomedicines, 8(9), 317.
Part 1: Chemical Integrity – Minimizing Off-Target Polymerization
Technical Support Center: Troubleshooting & Best Practices for Lys(Z)-NPC Workflows As a Senior Application Scientist, I frequently consult with researchers leveraging Lys(Z)-NPC (N-ε-benzyloxycarbonyl-L-lysine N-phenoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Best Practices for Lys(Z)-NPC Workflows
As a Senior Application Scientist, I frequently consult with researchers leveraging Lys(Z)-NPC (N-ε-benzyloxycarbonyl-L-lysine N-phenoxycarbonyl) for advanced polypeptide synthesis. Lys(Z)-NPC has revolutionized the field as a moisture-tolerant, phosgene-free alternative to traditional N-carboxyanhydrides (NCAs). However, working with this monomer presents a dual challenge:
Chemical Off-Target Effects : Side reactions during ring-opening polymerization (ROP) that compromise polymer architecture.
Biological Off-Target Effects : Non-specific cellular uptake and systemic clearance of the resulting Poly(L-lysine) (PLL) nanocarriers in downstream in vivo applications.
This guide provides a causality-driven framework to troubleshoot and eliminate off-target effects at both the chemical synthesis and biological application stages.
FAQ 1: Why is my Lys(Z)-NPC polymerization yielding broad molecular weight distributions (Đ > 1.5) instead of a controlled living polymer?Causality: You are likely triggering an off-target chemical pathway. Polypeptide synthesis via primary amines is intended to proceed via the Normal Amine Mechanism (NAM) . However, because primary amines are also basic (pKa ~10–12), they can deprotonate the Lys(Z)-NPC monomer rather than attacking the carbonyl. This initiates the Activated Monomer Mechanism (AMM) , an off-target side reaction that leads to chain branching, dead polymers, and high dispersity 1[1].
Solution: Switch your initiator from a free primary amine to a primary amine hydrochloride salt . The hydrochloride suppresses the basicity of the amine while preserving its nucleophilicity at elevated temperatures, effectively shutting down the AMM pathway 2[2].
Fig 1: Mechanistic divergence in Lys(Z)-NPC polymerization: Target NAM vs. Off-Target AMM pathways.
FAQ 2: I am observing premature loss of the Z (benzyloxycarbonyl) protecting group during ROP. How do I prevent this?Causality: The Z-group is sensitive to strong acids and catalytic hydrogenation, but it can also be compromised by trace impurities (e.g., phenol byproducts from the NPC leaving group) if the reaction temperature exceeds 80°C for prolonged periods.
Solution: Maintain the polymerization temperature strictly at 60°C. At this temperature, the Lys(Z)-NPC smoothly undergoes in situ ring-closing to the active NCA intermediate without thermally degrading the robust Z-group 2[2].
Part 2: Biological Specificity – Minimizing In Vivo Off-Target Effects
FAQ 3: My deprotected Poly(Lysine) (PLL) micelles are accumulating in the liver and spleen instead of the tumor. How do I fix this off-target biodistribution?Causality: Deprotected PLL is highly cationic. When injected in vivo, it rapidly binds to negatively charged serum proteins (opsonization). This tags the nanocarrier for immediate clearance by the mononuclear phagocyte system (MPS), preventing it from reaching the target tissue3[3].
Solution: Synthesize a block copolymer (e.g., PEG-b-PLL) by using a PEG-NH₂ macroinitiator for the Lys(Z)-NPC polymerization. The PEG block forms a hydrophilic corona during micelle self-assembly, providing steric hindrance that shields the cationic core from opsonization.
FAQ 4: How can I prevent the PLL nanocarrier from causing off-target cytotoxicity to healthy cells?Causality: Cationic polymers disrupt cell membranes non-specifically via electrostatic interactions, leading to moderate-to-severe cytotoxicity in healthy tissues 3[3].
Solution: Install targeting ligands (e.g., Folate, GE11 peptides, or antibodies) onto the surface of the nanomedicine. This shifts the cellular uptake mechanism from non-specific electrostatic adhesion to receptor-mediated endocytosis, highly favoring target cells over healthy cells 3[3].
Fig 2: Structural design of PLL nanomedicines to prevent off-target biological accumulation.
Quantitative Troubleshooting Matrix
Summarizing the causality and validation metrics for Lys(Z)-NPC workflows:
Symptom (Observation)
Primary Causality
Corrective Action
Self-Validation Metric
High Dispersity (Đ > 1.5)
Off-target AMM pathway triggered by high amine basicity.
Switch to primary amine hydrochloride initiators (e.g., PEG-NH₂·HCl).
GPC/SEC shows a monomodal peak with Đ < 1.2.
Incomplete Polymerization
Moisture-induced chain termination.
Ensure DMAc solvent is strictly anhydrous (<10 ppm H₂O).
FTIR shows complete loss of the NPC 1740 cm⁻¹ peak.
Off-Target MPS Clearance
Opsonization of the cationic PLL core by serum proteins.
DLS shows no size aggregation when incubated in 10% FBS.
Off-Target Cytotoxicity
Non-specific electrostatic membrane disruption.
Conjugate targeting ligands (e.g., Folate) to the PEG corona.
Flow cytometry shows <5% uptake in receptor-negative healthy cells.
Self-Validating Experimental Protocols
Protocol 1: Controlled Ring-Opening Polymerization of Lys(Z)-NPC
Objective: Synthesize Poly(Lys(Z)) via the NAM pathway while strictly avoiding off-target AMM reactions.
Initiation: In a glovebox, dissolve Lys(Z)-NPC (0.5 M) in anhydrous DMAc. Add the macroinitiator PEG-NH₂·HCl (Target M/I ratio = 50).
Causality: The hydrochloride salt suppresses basicity, preventing monomer deprotonation and forcing the reaction through the NAM pathway.
Validation Check: Take a baseline FTIR reading. The urethane carbonyl stretch of the NPC group should be prominent at ~1740 cm⁻¹.
Propagation: Seal the reaction vessel, remove it from the glovebox, and stir at 60°C for 48 hours.
Causality: Thermal energy drives the in situ conversion of NPC to NCA, followed by immediate nucleophilic attack by the amine.
Validation Check: Analyze an aliquot via FTIR. The complete disappearance of the 1740 cm⁻¹ peak validates 100% monomer consumption.
Architecture Verification: Precipitate the polymer in cold diethyl ether and dry under a vacuum.
Validation Check: Run GPC/SEC (DMF with 10 mM LiBr). A monomodal distribution with Đ < 1.2 validates the absence of off-target branching.
Deprotection: Dissolve the polymer in trifluoroacetic acid (TFA) and add HBr (33% in acetic acid) at 0°C for 2 hours to cleave the Z-group.
Validation Check: Perform ¹H NMR in D₂O. The complete disappearance of the aromatic benzyl protons at 7.3 ppm confirms 100% deprotection to active Poly(L-lysine).
Protocol 2: Formulation of Targeted PEG-b-PLL Micelles
Objective: Assemble nanocarriers that bypass off-target tissues and selectively enter diseased cells.
Self-Assembly: Dissolve the deprotected PEG-b-PLL and your hydrophobic therapeutic payload in DMSO. Dropwise, add this organic phase to PBS (pH 7.4) under vigorous stirring, then dialyze against PBS for 24 hours (MWCO 3.5 kDa).
Causality: The hydrophobic payload drives core collapse, forcing the PEG blocks outward to form a protective, anti-opsonization corona.
Validation Check: Measure via Dynamic Light Scattering (DLS). A single population with a Z-average of 30–50 nm and a Polydispersity Index (PDI) < 0.2 validates uniform micellization.
Ligand Conjugation: React surface-exposed functional groups on the PEG corona (e.g., maleimide) with a thiolated targeting ligand (e.g., Folate-SH) at room temperature for 4 hours.
Causality: The ligand acts as a molecular "key," restricting cellular entry exclusively to cells overexpressing the target receptor, thereby minimizing off-target toxicity.
Validation Check: Measure the Zeta potential. A slight shift toward neutrality, combined with UV-Vis quantification of the folate peak at 360 nm, validates successful surface functionalization.
References
Title: Block Copolymer Micelles in Nanomedicine Applications
Source: Chemical Reviews (ACS)
URL:[Link]
Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization
Source: Polymer Chemistry (RSC Publishing)
URL:[Link]
Title: A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies
Source: CCS Chemistry
URL:[Link]
Title: Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions
Source: PMC (NIH)
URL:[Link]
Technical Support Center: Troubleshooting Lys(Z)-NPC Precipitation in Cell Culture Media
Welcome to the Advanced Materials & Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the introduction of synthetic amino acid derivatives into biologica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Materials & Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the introduction of synthetic amino acid derivatives into biological assays.
Lys(Z)-NPC (
Nα
-phenoxycarbonyl-
Nϵ
-carbobenzoxy-L-lysine) is a highly stable, phosgene-free monomer traditionally used for the living polymerization of well-defined polypeptides 1. However, when transitioning this compound from synthetic chemistry into aqueous cell culture environments—whether for in situ bioconjugation, hydrogel formation, or substrate coating—it notoriously precipitates.
This guide breaks down the mechanistic causality of this issue and provides field-proven, self-validating protocols to resolve it.
Part 1: The Causality of Precipitation (The "Why")
To solve the precipitation issue, we must first understand the molecular structure of Lys(Z)-NPC. The molecule contains two highly lipophilic aromatic groups:
The NPC Group (N-phenoxycarbonyl): An activating group on the
α
-amine.
The Z Group (Carbobenzoxy): A protecting group on the
ϵ
-amine.
The Mechanistic Failure: Cell culture media (such as DMEM or RPMI) are high-dielectric aqueous environments packed with salts, amino acids, and proteins. When Lys(Z)-NPC is introduced directly into this environment, it undergoes hydrophobic collapse . The water molecules form a highly ordered clathrate cage around the bulky aromatic rings. To minimize this thermodynamically unfavorable state, the Lys(Z)-NPC molecules rapidly aggregate via
π−π
stacking and van der Waals interactions, crashing out of solution as a white, cloudy precipitate. Furthermore, the high ionic strength of the media exacerbates this via the "salting-out" effect 2.
Part 2: Troubleshooting Guide & FAQs
Q: I am trying to add Lys(Z)-NPC directly to my cell culture media for an uptake assay, but it immediately turns cloudy. How can I prevent this?A: You must bypass direct aqueous solvation. Dissolve the monomer first in an anhydrous, cell-compatible organic solvent like DMSO. When adding the stock to the media, do so dropwise under vigorous agitation to prevent localized supersaturation. Ensure your final DMSO concentration remains below the cytotoxicity threshold (typically
≤0.5%
v/v).
Q: I am using Lys(Z)-NPC to synthesize a poly-L-lysine (PLL) coating for my tissue culture plates, but the resulting polymer won't dissolve in water. What went wrong?A: You have synthesized Poly(
ϵ
-Z-L-lysine), not Poly-L-lysine. The Z-protecting group remains on the polymer chain after polycondensation, rendering the entire macromolecule extremely hydrophobic 3. You must perform a chemical deprotection step (using HBr/Acetic Acid) to cleave the Z-groups, exposing the hydrophilic primary amines before attempting to dissolve it in aqueous buffers.
Q: Can I perform the polycondensation of Lys(Z)-NPC directly in the cell culture media?A: No. The NPC activating group is susceptible to hydrolysis in water. Aqueous media will quench the monomer, converting the NPC group into a standard carbamate or free amine while releasing phenol, which is highly toxic to cells. Polymerization must occur in an anhydrous organic solvent (e.g., DMAc or DMF).
Part 3: Quantitative Data & Solubility Limits
Understanding the solubility thresholds is critical for experimental design. Use the following table to guide your solvent selection and media integration.
Solvent System
Lys(Z)-NPC Solubility Limit
Max Tolerated Conc. in Media (v/v)
Primary Application Phase
Anhydrous DMSO
> 50 mg/mL
≤0.5%
Monomer stock preparation / Bioconjugation
Anhydrous DMF
> 50 mg/mL
≤0.1%
Polycondensation / Polymer Synthesis
DMEM / RPMI-1640
< 0.1 mg/mL
N/A
Final biological assay environment
Ethanol (100%)
~ 5 mg/mL
≤1.0%
Co-solvent (Limited utility due to low solubility)
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation and Integration of Lys(Z)-NPC Monomer Assays
Use this protocol when evaluating the monomer directly in cellular assays without polymerization.
Equilibration: Allow the Lys(Z)-NPC vial to reach room temperature in a desiccator. Causality: Condensation introduces water, which prematurely hydrolyzes the NPC group.
Stock Preparation: Dissolve the monomer in anhydrous DMSO to a concentration of 100 mM. Vortex until the solution is optically clear.
Media Integration: Pre-warm your cell culture media to 37°C. While vigorously swirling the media, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 0.5% (v/v).
Self-Validation Step: Transfer 1 mL of the final media mixture to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.
Pass: No pellet forms; the supernatant is crystal clear. The assay can proceed.
Fail: A white pellet forms. Your addition rate was too fast, or you exceeded the absolute aqueous solubility limit. Dilute the stock further.
Protocol B: Synthesis and Deprotection of Poly-L-Lysine for Plate Coating
Use this protocol when utilizing Lys(Z)-NPC to create polycationic cell adhesion substrates.
Polymerization: Dissolve Lys(Z)-NPC in anhydrous DMAc (0.5 M) and initiate with a primary amine (e.g., n-butylamine). Heat at 60°C for 24 hours under nitrogen.
Isolation: Precipitate the resulting Poly(Lys(Z)) in cold diethyl ether and dry under vacuum.
Deprotection (Critical Step): Dissolve the Poly(Lys(Z)) in Trifluoroacetic acid (TFA). Slowly add 33% HBr in acetic acid (3 equivalents per Z-group). Stir for 1 hour at room temperature. Causality: This cleaves the hydrophobic carbobenzoxy groups, yielding the water-soluble hydrobromide salt of Poly-L-lysine.
Recovery: Precipitate the deprotected polymer in cold diethyl ether and dry.
Self-Validation Step: Attempt to dissolve 1 mg of the final polymer in 1 mL of deionized water.
Pass: The polymer dissolves instantly, yielding a clear solution. It is ready for sterile filtration and plate coating.
Fail: The solution is turbid. Deprotection was incomplete; repeat Step 3.
Part 5: Workflow Visualization
Workflow for mitigating Lys(Z)-NPC precipitation via solvent control and deprotection.
References
Yamada, S.; Koga, K.; Endo, T. "Syntheses of Polypeptides by Polycondensation of Urethane Derivatives of Amino Acids." Watanabe Chemical News / 61st SPSJ Annual Meeting, 2012. 1
Endo, T. et al. "Facile Synthesis of Polymethionine Oxides through Polycondensation of Activated Urethane Derivative of α-Amino Acid." RSC Advances, 2014. 2
Clapperton, A. M. et al. "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au, 2022. 3
Technical Support Center: Optimizing Lys(Z)-NPC Delivery to Primary Neurons
[label="Early/Late Endosome\n(pH Drop to 5.0)", fillcolor="#FBBC Finalizing the Diagram I'm now integrating Diagram 2, focusing on the hydrophobic Z-group's role in endosomal escape. I've included steps to check for endo...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Early/Late Endosome\n(pH Drop to 5.0)", fillcolor="#FBBC
Finalizing the Diagram
I'm now integrating Diagram 2, focusing on the hydrophobic Z-group's role in endosomal escape. I've included steps to check for endosomal entrapment and subsequent corrective actions. I'm focusing on the membrane depolarization. I'm adding the impacts to the nodes. I've double checked the URL formatting.
Finalizing the Diagram
I'm now completely finalizing the diagram by adding the final details and ensuring all elements are connected. I am ensuring that all steps for pore formation, neuronal depolarization, and the calcium influx are linked to the endosomal escape steps and the action to improve the escape mechanism. I'm focusing on making sure all nodes are filled in and all steps are connected to their proper references.
Integrating Diagram Components
I'm now integrating the additional information from the separate diagram into the main flow. I'm focusing on ensuring all the steps for pore formation, depolarization, and the calcium influx are linked with references and the corresponding endosomal escape mechanisms. I've double checked the color assignments and ensured the URL formatting is correct.
Welcome to the Advanced Technical Support Center for Nanoparticle Carrier (NPC) delivery. Delivering genetic material or hydrophobic payloads to primary neurons is notoriously difficult. Because primary neurons are post-mitotic and highly sensitive to environmental stressors, traditional transfection vectors often fail due to high cytotoxicity or endosomal entrapment.
This guide focuses on Lys(Z)-NPCs —nanoparticle carriers formulated using poly(N-ε-carbobenzoxy-L-lysine). The benzyloxycarbonyl (Z) protecting group provides a unique hydrophobic core that stabilizes the nanoparticle and facilitates membrane interactions, offering a powerful alternative to unmodified poly-L-lysine [2.1],[1].
Part 1: Diagnostic Decision Tree
If you are experiencing low delivery efficiency in your primary neuronal cultures, follow this self-guided diagnostic tree to isolate the root cause.
Diagnostic decision tree for troubleshooting Lys(Z)-NPC delivery in primary neurons.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why are my Lys(Z)-NPCs aggregating in the neuronal culture medium?Causality: Primary neuronal cultures require specialized media (e.g., Neurobasal medium supplemented with B27), which contains high concentrations of proteins and antioxidants. If your Lys(Z)-NPCs possess an excessively high positive zeta potential or overly exposed hydrophobic Lys(Z) cores, serum proteins will rapidly adsorb to the surface via electrostatic and hydrophobic interactions. This causes opsonization and macroscopic aggregation[2].
Solution: Optimize the hydrophilic corona (e.g., via PEGylation) to sterically shield the Lys(Z) core. A dense PEG layer creates a hydration shell that prevents protein corona formation, ensuring the nanoparticles remain monodisperse in complex media[3].
Q2: How does the Lys(Z) moiety influence endosomal escape in primary neurons?Causality: Post-mitotic primary neurons do not undergo cell division; therefore, the nuclear envelope remains intact, making endosomal entrapment a severe bottleneck. Traditional cationic polymers (like unmodified poly-L-lysine or PEI) rely heavily on the "proton sponge effect" for endosomal escape[4]. However, the incorporation of the benzyloxycarbonyl (Z) protecting group introduces a distinct, highly effective mechanism. The hydrophobic Z-group facilitates direct insertion into the endosomal lipid bilayer upon acidification. This hydrophobic interaction destabilizes the endosomal membrane, promoting efficient cytosolic release of the payload without requiring massive osmotic swelling[4],[3].
Q3: My primary neurons show high toxicity post-transfection. How can I mitigate this?Causality: Primary neurons are highly sensitive to membrane depolarization. Excess positive charge from uncomplexed cationic polymer segments disrupts the neuronal cell membrane, leading to pore formation, calcium influx, and subsequent excitotoxicity[3].
Solution: Strictly control the N/P (amine-to-phosphate) ratio. Always perform a gel retardation assay to identify the exact binding ratio and remove any free, uncomplexed polymer via dialysis before applying the formulation to your cells.
Quantitative Targets for Formulation
To ensure maximum efficacy and minimum toxicity, benchmark your Lys(Z)-NPCs against the parameters in Table 1.
Table 1: Optimal Physicochemical Parameters for Neuronal Delivery
Parameter
Target Range
Causality / Impact on Neurons
Z-Average Size (DLS)
80 - 150 nm
Particles >200 nm rely on macropinocytosis, which is highly inefficient in primary neurons[3].
Polydispersity Index (PDI)
< 0.20
Ensures uniform uptake kinetics and prevents large aggregate-induced toxicity.
Zeta Potential
+10 to +20 mV
High enough for membrane binding, but low enough to prevent severe excitotoxicity[2].
Lys(Z) Molar Ratio
15 - 30%
Balances core stability (hydrophobic interactions) with payload release capacity[1].
Part 3: Step-by-Step Methodology (Formulation and Delivery Protocol)
This protocol is designed as a self-validating system . Do not proceed to the next phase unless the checkpoints are met.
Phase 1: Synthesis and Self-Assembly
Monomer Polymerization: Synthesize the polypeptide via ring-opening polymerization (ROP) of Lys(Z)-NCA using a primary amine initiator (e.g., n-hexylamine) in anhydrous DMF. Allow the reaction to proceed for 72 hours at 25°C under a nitrogen atmosphere[5],[6].
Nanoparticle Assembly: Dissolve the resulting amphiphilic block copolymer (e.g., mPEG-b-poly(Lys(Z))) in a water-miscible organic solvent such as DMSO. Add your payload (nucleic acid or hydrophobic drug) dropwise under continuous vortexing.
Phase Inversion: Dialyze the mixture against RNase-free water for 24 hours using a 10 kDa MWCO membrane. This removes the organic solvent and drives the self-assembly of the hydrophobic Lys(Z) core[2].
Self-Validation Checkpoint 1: Measure the formulation via Dynamic Light Scattering (DLS). If PDI > 0.2 or size > 150 nm, the assembly is heterogeneous and will cause uneven neuronal uptake. Do not proceed. Re-filter through a 0.22 µm PES membrane or adjust the initial solvent ratio.
Phase 2: Neuronal Transfection
Media Preparation: Remove half of the conditioned Neurobasal medium from the primary neuron culture (typically at Days in Vitro 7-14) and save it in a sterile tube. Replace the removed volume with fresh, pre-warmed medium.
Dosing: Add the validated Lys(Z)-NPCs dropwise to the cells. Crucial: Do not exceed a final nanoparticle concentration of 10 µg/mL to avoid membrane disruption.
Incubation & Recovery: Incubate the cells for 4 hours at 37°C. Carefully aspirate the transfection medium and replace it entirely with the saved conditioned medium to restore the neurotrophic factors.
Self-Validation Checkpoint 2: Perform an LDH release assay 24 hours post-transfection. If LDH release is >15% compared to untreated controls, the formulation is too toxic. Reduce the N/P ratio or increase the PEGylation density of the carrier before the next run.
Part 4: Cellular Uptake & Endosomal Escape Pathway
Understanding the mechanistic journey of your Lys(Z)-NPCs is critical for troubleshooting. The diagram below illustrates the pathway from initial binding to cytosolic release.
Intracellular uptake and endosomal escape pathway of Lys(Z)-NPCs in neurons.
References
Title: Thermo-Sensitive mPEG-PA-PLL Hydrogel for Drug Release of Calcitonin
Source: PMC - NIH
URL:5[5]
Title: Stimuli-Responsive Polypeptide Nanoparticles for Enhanced DNA Delivery
Source: PMC - NIH
URL:4[4]
Title: Ampholytic Peptides Consisting of an Alternating Lysine/Glutamic Acid Sequence for the Simultaneous Formation of Polyion Complex Vesicles
Source: ACS Polymers Au
URL:1[1]
Title: Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems
Source: MDPI
URL:2[2]
Title: Non-Viral Carriers for Nucleic Acids Delivery: Fundamentals and Current Applications
Source: PMC - NIH
URL:3[3]
Title: Gradient Functionalization of Poly(lactic acid)-Based Materials with Polylysine for Spatially Controlled Cell Adhesion
Source: PMC - NIH
URL:6[6]
Technical Support Center: Lys(Z)-NPC Polypeptide Synthesis & Applications
Welcome to the advanced troubleshooting and technical support guide for Lys(Z)-NPC ( Nα -phenoxycarbonyl- Nϵ -benzyloxycarbonyl-L-lysine) related experiments. As a Senior Application Scientist, I have structured this gui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and technical support guide for Lys(Z)-NPC (
Nα
-phenoxycarbonyl-
Nϵ
-benzyloxycarbonyl-L-lysine) related experiments.
As a Senior Application Scientist, I have structured this guide to address the mechanistic nuances of utilizing N-phenoxycarbonyl (NPC) amino acids. Traditional N-carboxyanhydride (NCA) polymerization is notoriously sensitive to moisture and relies on highly toxic phosgene gas[1]. Lys(Z)-NPC circumvents these issues by providing a moisture-tolerant, bench-stable urethane monomer that undergoes in situ cyclization and controlled ring-opening polymerization (ROP) to yield well-defined poly(
α
-L-lysine) derivatives[2].
Below, you will find the causality behind experimental behaviors, self-validating protocols, and a comprehensive troubleshooting FAQ.
Mechanistic Overview & Pathway Visualization
The core advantage of Lys(Z)-NPC lies in its thermal activation. When heated in an amide solvent (such as DMAc or NMP), the urethane derivative undergoes intramolecular cyclization to form an NCA intermediate, releasing phenol as a byproduct[1]. Because phenol is a weak acid, it does not protonate the primary amine initiator, allowing the Normal Amine Mechanism (NAM) to proceed without the chain-terminating side reactions typically caused by hydrochloric acid impurities in phosgene-derived NCAs[3].
Reaction pathway demonstrating the in situ cyclization and polymerization of Lys(Z)-NPC.
Quantitative Data & Benchmarks
To establish a baseline for your experiments, refer to the following quantitative benchmarks. The molecular weight (
Mn
) of the resulting polypeptide is strictly governed by the Monomer-to-Initiator (M/I) ratio, provided the cyclization goes to completion[4].
Table 1: Polymerization Control of Lys(Z)-NPC (0.5 M in DMAc, 100°C, 8 hr)
Amine Initiator (mol%)
Target M/I Ratio
Conversion (%)
Yield (%)
Mn
(SEC)
PDI (
Mw/Mn
)
1.0
100
>99
81
31,288
1.24
2.0
50
>99
72
16,567
1.23
4.0
25
>99
80
7,354
1.73
8.0
12.5
>99
93
4,147
2.02
Data adapted from established NPC polycondensation benchmarks[3].
Troubleshooting Guide & FAQs
Q: My Poly(
α
-L-Lys(Z)) exhibits a much lower molecular weight than calculated by the M/I ratio. How do I fix this?A: Causality: While the Lys(Z)-NPC monomer is highly stable in ambient air, the in situ generated Lys(Z)-NCA intermediate is extremely susceptible to nucleophilic attack by water[2]. If your amide solvent is not strictly anhydrous, trace water will act as a competing initiator. This effectively lowers the M/I ratio, creating more chains of shorter length.
Solution: Always use freshly distilled, anhydrous DMAc or NMP. Ensure the reaction vessel is flame-dried and purged with nitrogen prior to heating.
Q: The Polydispersity Index (PDI) of my synthesized polypeptide is broader than expected (>1.5). What is the mechanistic cause?A: Causality: A narrow PDI requires the rate of initiation to be faster than or equal to the rate of propagation. In the NPC system, the rate-limiting step must be the cyclization of NPC to NCA. If the reaction temperature is too low (e.g., <60°C), NCA is generated too slowly. This leads to a "starved" monomer state where existing chains propagate unevenly as new monomer trickles in[2].
Solution: Maintain the polymerization temperature between 60°C and 100°C to ensure rapid and complete cyclization of the urethane precursor[3].
Q: Does the phenol byproduct generated during cyclization inhibit the polymerization or cause side reactions?A: Causality: No. Unlike phosgene-derived NCAs which often contain trace hydrochloric acid (HCl)—a strong acid that protonates the primary amine initiator and forces an uncontrolled Activated Monomer Mechanism (AMM)—phenol is a weak acid (pKa ~10)[1]. It is not acidic enough to protonate the propagating amine chain end (pKa ~10.5).
Solution: You do not need to remove phenol during the reaction. It acts as a benign spectator and is easily removed post-polymerization via precipitation[3].
Q: Can I use Lys(Z)-NPC to synthesize isolated Lys(Z)-NCA instead of directly polymerizing it?A: Causality: Yes. By heating Lys(Z)-NPC in the presence of an organic acid (like acetic acid) rather than an amine, the acid catalyzes the cyclization to NCA while simultaneously keeping the environment acidic enough to prevent any trace amine-initiated ring-opening polymerization[3].
Solution: Follow Protocol B below to isolate high-purity, halogen-free Lys(Z)-NCA.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems; the physical purification steps logically follow the mechanistic byproducts generated during the reaction.
Protocol A: Direct Polycondensation of Lys(Z)-NPC
Objective: Synthesize well-defined Poly(
α
-L-Lys(Z)) directly from the stable urethane monomer.
Preparation : In a nitrogen-filled glovebox, weigh the desired amount of Lys(Z)-NPC monomer into a flame-dried Schlenk tube to achieve a final concentration of 0.5 M.
Solvation : Add anhydrous N,N-dimethylacetamide (DMAc) to completely dissolve the monomer.
Initiation : Add a calculated volume of a primary amine initiator (e.g., n-butylamine) based on your target M/I ratio (refer to Table 1).
Thermal Activation : Seal the tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100°C for 8 hours.
Mechanistic Validation: Heating drives the cyclization of the urethane to NCA, releasing phenol and initiating ROP[1].
Precipitation : Cool the reaction to room temperature. Precipitate the polymer by adding the solution dropwise into a 10-fold volumetric excess of cold diethyl ether.
Mechanistic Validation: The polypeptide is insoluble in ether, whereas the phenol byproduct and any unreacted monomer remain highly soluble, ensuring complete purification[3].
Isolation : Recover the Poly(
α
-L-Lys(Z)) by centrifugation, wash twice with fresh diethyl ether, and dry in vacuo.
Protocol B: Phosgene-Free Synthesis of Lys(Z)-NCA
Objective: Isolate moisture-sensitive Lys(Z)-NCA for specialized downstream applications without using toxic phosgene gas.
Preparation : Dissolve Lys(Z)-NPC in methyl ethyl ketone (MEK) to a concentration of 0.1 M.
Catalysis : Add 3 molar equivalents of glacial acetic acid.
Mechanistic Validation: Acetic acid promotes the cyclization of the urethane group while suppressing premature polymerization of the resulting NCA[3].
Reaction : Heat the mixture at 80°C for 24 hours under a nitrogen atmosphere.
Crystallization : Concentrate the MEK under reduced pressure and induce crystallization by adding an excess of n-hexane.
Isolation : Filter the resulting high-purity Lys(Z)-NCA crystals and store them immediately at -20°C in a desiccator to prevent moisture degradation.
References
Watanabe Chemical News: Amino acid NPC (N-phenoxycarbonyl)
Stable than NCA - Direct Polymerization - Halogen Free (English Catalog Data)
A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies
CCS Chemistry
Well-Defined Construction of Functional Macromolecular Architectures Based on Polymeriz
Technical Support Center: Stability Assessment and Troubleshooting for Lys(Z)-NPC
Welcome to the Technical Support Center for Lys(Z)-NPC (N-phenoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine). This guide is designed for researchers, materials scientists, and drug development professionals utilizing N-pheno...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Lys(Z)-NPC (N-phenoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine). This guide is designed for researchers, materials scientists, and drug development professionals utilizing N-phenoxycarbonyl amino acids (NPCs) as moisture-stable, phosgene-free alternatives to traditional N-carboxyanhydrides (NCAs) for polypeptide synthesis.
Below, you will find mechanistic insights, stability assessment protocols, and troubleshooting steps to ensure high-fidelity polymerization in your experiments.
Section 1: Fundamental Stability & Storage (FAQ)
Q1: Why is Lys(Z)-NPC considered more stable than traditional Lys(Z)-NCA for long-term storage?A: Traditional NCA monomers are notoriously sensitive to moisture and heat, making their storage and handling extremely difficult as they are prone to premature ring-opening and uncontrolled polymerization[1]. In contrast, Lys(Z)-NPC is an activated urethane derivative. The phenoxycarbonyl group is significantly less electrophilic to ambient moisture compared to the cyclic anhydride of NCA[2]. This structural causality prevents spontaneous hydrolysis, allowing Lys(Z)-NPC to remain highly stable for over three months when stored under dry conditions at 4°C to 25°C[3].
Q2: How do I verify the integrity of Lys(Z)-NPC after prolonged storage?A: Before initiating a critical block copolymerization, we recommend running a rapid High-Performance Liquid Chromatography (HPLC) or 1H NMR analysis. Look for the absence of free phenol or premature oligomer peaks. Intact Lys(Z)-NPC should show >98% purity[4]. If degradation is suspected, unlike NCAs which require hazardous recrystallization, NPCs generally maintain their integrity without generating strongly acidic byproducts[3].
Q3: During polymerization, how do I prevent the Activated Monomer Mechanism (AMM) and ensure the Normal Amine Mechanism (NAM)?A: The coexistence of NAM and AMM is a major obstacle in conventional NCA polymerization due to the basicity and nucleophilicity of amine initiators, which leads to side reactions and broad molecular weight distributions[2]. To ensure strictly NAM-driven chain growth, use primary amine hydrochlorides (e.g., n-BuNH2·HCl) or strictly controlled primary amines in polar aprotic solvents like N,N-Dimethylacetamide (DMAc)[2]. The latent nature of the NPCA precursor ensures that the monomer is activated in a controlled, in situ manner, yielding well-defined polypeptides with narrow polydispersity (Đ)[5].
Q4: Does the phenol byproduct generated during Lys(Z)-NPC activation affect the stability of the growing Poly(α-L-Lys(Z)) chain?A: No. Mechanistic studies and Size Exclusion Chromatography (SEC) data confirm that the phenol byproduct does not inhibit the "living" nature of the polymerization[3]. Furthermore, Circular Dichroism (CD) spectra and optical rotation data verify that the presence of phenol at elevated temperatures (e.g., 100°C) does not induce racemization; the resulting Poly(α-L-Lys(Z)) maintains its strict α-helix or random coil structures depending on its deprotection state[3].
Section 3: Quantitative Data on Polymerization Stability
The following table summarizes the robust stability and predictability of Lys(Z)-NPC polymerization under varying initiator concentrations (using n-BuNH2 in DMAc at 100°C for 8 hours). The linear correlation between the Monomer/Initiator (M/I) ratio and the resulting molecular weight (Mn) validates the living character of the system and the stability of the monomer under heating[3].
Monomer Conc. [mol/L]
Amine [mol%]
M/I Ratio
Conversion [%]
Yield [%]
Mn ( g/mol )
Mw/Mn (Đ)
0.5
1.0
100
>99
81
31,288
1.24
0.5
2.0
50
>99
72
16,567
1.23
0.5
4.0
25
>99
80
7,354
1.73
0.5
8.0
12.5
>99
93
4,147
2.02
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Step-by-Step Assessment of Lys(Z)-NPC Hydrolytic Stability
Purpose: To validate the moisture-insensitivity of the monomer under standard benchtop handling conditions. This self-validating system proves the structural integrity of the urethane linkage.
Preparation: Dissolve 50 mg of Lys(Z)-NPC in 1 mL of deuterated DMSO (DMSO-d6) containing 5% D2O to simulate high-moisture exposure.
Incubation: Incubate the solution at 25°C in an NMR tube.
Sampling: Acquire 1H NMR spectra at t = 0, 1 hr, 4 hr, and 24 hr.
Analysis: Monitor the stability of the urethane proton and the phenoxy aromatic protons. The absence of a shift in the phenoxy signals indicates that the NPC ester remains intact and resists premature hydrolysis[2].
Protocol B: Direct Polymerization Workflow
Purpose: To synthesize Poly(α-L-Lys(Z)) utilizing the thermal stability of the NPC monomer.
Setup: In a dry Schlenk tube, dissolve Lys(Z)-NPC (0.5 mol/L) in anhydrous DMAc.
Initiation: Add the desired mol% of primary amine initiator (e.g., n-BuNH2) based on the target M/I ratio.
Polymerization: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 8 hours[3].
Isolation: Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into a 10-fold excess of cold diethyl ether.
Purification: Collect the precipitate via centrifugation, wash twice with fresh diethyl ether to remove the phenol byproduct, and dry under vacuum.
Section 5: Mechanistic and Workflow Visualizations
Lys(Z)-NPC polymerization pathway via Normal Amine Mechanism (NAM) avoiding side reactions.
Step-by-step workflow for assessing Lys(Z)-NPC stability and polymerization fidelity.
References
[3] 新規ポリペプチド合成モノマー - Watanabe Chemical News. Watanabe Chemical Co., Ltd.
URL:
Overcoming challenges in the synthesis of lysine-based compounds for NPC
Welcome to the NPC Therapeutics & Probe Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex chemical and biological bottlenecks encountered...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the NPC Therapeutics & Probe Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex chemical and biological bottlenecks encountered when synthesizing and deploying lysine-based compounds for Niemann-Pick Type C (NPC) disease research.
Whether you are synthesizing bifunctional lysine probes to track aberrant lipid accumulation, developing targeted Histone Deacetylase inhibitors (HDACi) to rescue mutant NPC1 folding, or formulating lysine-based polymers for gene delivery, this guide provides the mechanistic causality behind common failures and establishes self-validating protocols to ensure experimental integrity.
Section 1: Synthesis of Lysine-Based Photoaffinity Probes
Context: Bifunctional noncanonical amino acids (ncAAs), such as the lysine derivative PrDiAzK (containing a photoreactive diazirine and an alkyne handle), are critical for visualizing sphingosine transport deficiencies in patient-derived NPC fibroblasts[1].
Q: Why is my yield of the bifunctional lysine derivative (PrDiAzK) consistently below 5% during the final deprotection step, and how can I verify the probe's integrity before cellular assays?
The Causality:
The low historical yield (~5% over six steps) is largely due to the extreme sensitivity of the diazirine ring[1]. Diazirines are highly susceptible to degradation via ambient UV light and prolonged exposure to harsh acidic conditions during the cleavage of the Boc/Fmoc protecting groups from the lysine scaffold. If the diazirine ring collapses prematurely, the probe loses its photo-crosslinking capability, rendering downstream lipid-tracking assays in NPC cells useless.
The Self-Validating Solution:
To ensure trustworthiness in your synthesis, you must decouple the deprotection step from ambient light and implement an immediate LC-MS validation step that proves the diazirine ring is intact prior to biological application.
Protocol: Mild Deprotection and Self-Validation of PrDiAzK
Amber Light Shielding: Transfer all reaction vessels to a fume hood equipped strictly with amber lighting. Wrap all flasks in aluminum foil.
Scavenger-Assisted Cleavage: Instead of neat Trifluoroacetic acid (TFA), prepare a mild cleavage cocktail: 90% Dichloromethane (DCM), 5% TFA, and 5% Triisopropylsilane (TIPS). The TIPS acts as a carbocation scavenger, preventing side-reactions with the alkyne handle.
Controlled Reaction: Stir at 0°C for exactly 45 minutes. Monitor via TLC (Ninhydrin stain) to prevent over-exposure to the acid.
Precipitation: Concentrate the solvent under a stream of nitrogen (do not apply heat) and precipitate the lysine derivative in ice-cold diethyl ether.
Self-Validation (The UV-Shift Assay):
Dissolve a 1 mg sample of the purified PrDiAzK in methanol and split it into two vials.
Keep Vial A in the dark. Irradiate Vial B with 365 nm UV light for 10 minutes.
Run both via LC-MS. You must observe a mass shift of exactly -28 Da (loss of
N2
gas) in Vial B compared to Vial A. If Vial A already shows the -28 Da mass, your diazirine was destroyed during synthesis.
Workflow for the synthesis and self-validation of lysine-based bifunctional probes.
Section 2: Modulating Lysine Acetylation via HDAC Inhibitors
Context: The most prevalent NPC mutation, NPC1-I1061T, causes the protein to misfold in the Endoplasmic Reticulum (ER). It is subsequently ubiquitinated at specific lysine residues (K318, K792, K1180) and destroyed by the proteasome[2]. Histone deacetylase inhibitors (HDACi), like Valproic Acid (VPA), increase lysine acetylation on NPC1, blocking ubiquitination and restoring trafficking to the lysosome[3].
Q: We are screening novel HDAC inhibitors to rescue NPC1-I1061T, but we observe rapid proteasomal degradation of the mutant protein before it reaches the lysosome. How can we validate if our compound is successfully shifting the balance from lysine ubiquitination to lysine acetylation?
The Causality:
If your HDACi is not effectively reaching the ER-localized deacetylases, the exposed lysine residues on the misfolded NPC1-I1061T remain unacetylated. The E3 ubiquitin ligase CHIP will immediately recognize these naked lysines, polyubiquitinate them, and trigger ER-associated degradation (ERAD)[2]. The failure is a kinetic competition between acetylation (rescue) and ubiquitination (destruction).
The Self-Validating Solution:
You must perform a dual-probe immunoprecipitation assay to quantify the ratio of Acetyl-Lysine to Ubiquitin on the NPC1 protein itself, rather than relying solely on global cellular histone acetylation markers.
Protocol: NPC1-Specific Ubiquitination vs. Acetylation Assay
Synergistic Treatment: Treat NPC1-I1061T HeLa cells with your synthesized HDACi. Expert Tip: Co-administer 10 µM chloroquine. Chloroquine is a lysosomotropic compound that stabilizes the fraction of NPC1 that successfully reaches the late endosome/lysosome (LE/Ly), amplifying your detection window[3].
Lysis with Deubiquitinase/Deacetylase Inhibitors: Lyse cells in RIPA buffer supplemented with 50 mM N-ethylmaleimide (NEM) to irreversibly inhibit deubiquitinases, and 1 µM Trichostatin A (TSA) to freeze the acetylation state.
Immunoprecipitation (IP): Pull down total NPC1 using an anti-NPC1 C-terminal antibody coupled to Protein A/G magnetic beads.
Orthogonal Western Blotting: Elute and run the samples on two separate gels. Probe Gel 1 with an anti-Ubiquitin antibody (specifically looking for K48-linked polyubiquitin smears). Probe Gel 2 with a pan-Acetyl-Lysine antibody. A successful HDACi will show a >50% reduction in the ubiquitin smear and a corresponding increase in the acetyl-lysine band at the 120 kDa mark (under-glycosylated ER form of NPC1).
Pathway demonstrating how HDACi-mediated lysine acetylation intercepts the ERAD ubiquitination cycle.
Section 3: Lysine-Based Cationic Polymers for Gene Delivery
Context: Poly-L-lysine (PLL) and poly(β-amino ester)s (PBAEs) are biodegradable cationic polymers used to package and deliver functional NPC1 plasmid DNA or mRNA to cells.
Q: Our lysine-based polymeric nanoparticles (PBAEs) successfully transfect wild-type fibroblasts but show a dramatic reduction in transfection efficiency in NPC1-/- cells. How do we overcome this delivery barrier?
The Causality:
Lysine-based polymers rely on the "proton sponge" effect to escape the endosome. As the endosome acidifies, the secondary/tertiary amines on the polymer buffer the pH, causing osmotic swelling and endosomal rupture, releasing the DNA into the cytosol. However, NPC1 deficiency fundamentally alters endosomal architecture. The massive accumulation of unesterified cholesterol in the LE/Ly creates rigid, highly stable endosomal membranes that resist osmotic rupture[4]. Consequently, the lysine-polymers become trapped in the lysosome and are eventually degraded.
The Self-Validating Solution:
You must bypass the reliance on osmotic swelling by modifying your lysine-based polymers with membrane-destabilizing helper lipids, or by formulating them as lipid nanoparticles (LNPs) that fuse directly with the rigid cholesterol-laden membranes.
Table 1: Quantitative Benchmarks for Lysine-Based Compounds in NPC Models
Polymer Synthesis: Synthesize your standard PBAE or PLL polymer.
Helper Lipid Incorporation: During the self-assembly of the polyplex (mixing polymer with NPC1 plasmid DNA at an N:P ratio of 20:1), incorporate 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) at a 1:1 molar ratio to the polymer. DOPE is a fusogenic lipid that undergoes a phase transition in acidic environments, mechanically disrupting the rigid NPC endosome independent of osmotic pressure.
Validation: Transfect NPC1-/- Mouse Embryonic Fibroblasts (MEFs) in parallel with Wild-Type MEFs. Use a GFP-reporter plasmid first.
Confocal Assessment: Stain cells with Filipin (to visualize cholesterol-laden endosomes). If the DOPE-modified lysine polymer is successful, you will observe diffuse cytosolic GFP expression rather than punctate GFP fluorescence trapped within the Filipin-positive vesicles.
References
A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation | Biochemistry - ACS Public
Lysosome and endoplasmic reticulum quality control pathways in Niemann-Pick type C disease - PMC. nih.gov.
Correction of Niemann-Pick type C1 disease with the histone deacetylase inhibitor valproic acid | bioRxiv. biorxiv.org.
Niemann-Pick C1 Affects the Gene Delivery Efficacy of Degradable Polymeric Nanoparticles. acs.org.
Best practices for handling and storing protected amino acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions and address the fundamental chemistry that dictates the success or failure of you...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions and address the fundamental chemistry that dictates the success or failure of your Solid-Phase Peptide Synthesis (SPPS).
Handling protected amino acid derivatives (Fmoc, Boc, Z/Cbz, Alloc) requires a strict adherence to chemical causality. A single misstep in storage or solubilization can introduce trace impurities that exponentially degrade peptide yield. This guide provides field-proven, self-validating protocols and diagnostic logic to ensure the absolute integrity of your building blocks.
Core Workflow: The Lifecycle of Protected Amino Acids
The handling of protected amino acids is a continuous chain of custody. Breaking the cold chain or exposing the reagents to ambient moisture at any node in this workflow compromises the entire synthesis.
Caption: Lifecycle of protected amino acids from receipt to solubilization.
The Chemistry of Degradation (Causality)
To master handling practices, you must understand why these molecules degrade. The stability of Fmoc-amino acids is primarily threatened by three mechanistic pathways:
The Acetic Acid Threat (Truncation): Ethyl acetate is frequently used during the crystallization of Fmoc-protected amino acids[1]. Over time, residual ethyl acetate undergoes slow transesterification with the solid amino acid, generating highly reactive acetic acid[1]. Because acetic acid has a low molecular mass, even a 0.1% contamination translates to a ~1 mol% stoichiometric presence. During coupling, this leads to catastrophic chain termination (truncation)[1].
Autocatalytic Cleavage: Residual free amino acids (arising from incomplete initial Fmoc protection) are highly dangerous. Free amines promote the autocatalytic cleavage of the Fmoc group during long-term storage, ruining the reagent before the bottle is even opened[2][3].
Moisture-Induced Hydrolysis: Hygroscopic derivatives absorb atmospheric moisture upon improper thawing. This moisture not only hydrolyzes protecting groups but also leads to the formation of insoluble polymeric aggregates[4][5].
Quantitative Storage Guidelines
Protecting Group
Typical Storage Temp
Moisture Sensitivity
Primary Degradation Risk
Purity Thresholds for SPPS
Fmoc
2°C to 8°C (Solid)
Moderate
Autocatalytic cleavage, Acetic acid formation
≤0.02% acetate, ≤0.2% free amine
Boc
2°C to 8°C
Low
Acidolytic deprotection
≥99.0% HPLC purity
Z / Cbz
-20°C (Liquids) / 2-8°C (Solids)
Low
Oxidation (side-chain dependent)
≥98.5% HPLC purity
Alloc
-20°C
High
Hydrolysis, Palladium-catalyzed cleavage
≥98.0% HPLC purity
Troubleshooting & FAQs
Q: Why am I seeing truncated sequences even with fresh resin and high coupling equivalents?A: This is classically caused by acetic acid contamination in your Fmoc-amino acid building blocks. As explained above, residual ethyl acetate hydrolyzes into acetic acid over time[1].
Solution: Always source Fmoc-AAs with GC-verified acetate content of ≤0.02%[2]. If truncation persists, audit your reagent age and storage conditions.
Q: My Fmoc-amino acid solution in DMF turned cloudy after a few hours. What happened?A: This indicates premature Fmoc deprotection or moisture-induced aggregation. N,N-Dimethylformamide (DMF) degrades over time to form dimethylamine, a secondary amine that prematurely cleaves the Fmoc group[5].
Solution: Always use fresh, amine-free, peptide-synthesis-grade DMF. Store your solvents over molecular sieves.
Q: How should I handle highly hygroscopic derivatives or those stored at -20°C?A: Never open a cold vial. Moving a vial from -20°C directly to room temperature causes atmospheric moisture to condense instantly on the powder. This trapped moisture drives hydrolysis once the vial is resealed[4].
Solution: Always equilibrate the sealed vial in a desiccator for 1-2 hours prior to opening[4].
Self-Validating Experimental Protocol: Preparation of Amino Acid Solutions
This protocol is designed as a self-validating system . At critical junctures, the physical behavior of the system will provide immediate feedback on the integrity of your reagents, preventing you from injecting degraded materials into your synthesizer.
Objective: Prepare a 0.2 M solution of Fmoc-AA while validating solvent integrity and preventing moisture ingress.
Step 1: Desiccation and Equilibration
Remove the sealed Fmoc-AA vial from 2-8°C storage. Place it immediately into a vacuum desiccator containing fresh desiccant.
Self-Validation Checkpoint: Perform a touch test on the glass vial after 1 hour. It must feel completely equilibrated to ambient room temperature before the seal is broken.
Step 2: Argon-Blanketed Weighing
Flush your analytical balance enclosure with a gentle stream of Argon. Open the vial under the Argon blanket and transfer the required mass rapidly.
Self-Validation Checkpoint (Mass Stability): Observe the balance readout for 10 seconds. If the mass continuously drifts upward, the compound is actively absorbing atmospheric moisture. Abort the weighing, improve the Argon blanket, and check ambient humidity.
Step 3: Solubilization
Transfer the powder to a dry, Argon-purged vial. Add the calculated volume of high-purity, amine-free DMF or NMP[5][]. Vortex gently.
Self-Validation Checkpoint (Optical Clarity): The solution must become completely transparent within 5 minutes. Any lingering turbidity or gel-like visual distortion indicates polymeric aggregation or premature deprotection. Discard the solution if it fails this visual test.
Step 4: Post-Weighing Storage
Immediately purge the headspace of the original Fmoc-AA powder vial with Argon for 5 seconds. Seal tightly with parafilm and return to 2-8°C storage.
Troubleshooting Logic Tree for Coupling Failures
When SPPS coupling fails, researchers often blame the resin or the sequence. Use this diagnostic logic tree to systematically eliminate reagent degradation as the root cause.
Caption: Diagnostic logic tree for resolving SPPS coupling failures.
Enhancing the bioavailability of lysine-based probes in vivo
Technical Support Center: Optimizing In Vivo Bioavailability of Lysine-Targeted Probes Welcome to the Advanced Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this hub to help you troub...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing In Vivo Bioavailability of Lysine-Targeted Probes
Welcome to the Advanced Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the in vivo performance of lysine-reactive covalent probes. Moving from in vitro labeling to in vivo target engagement requires a fundamental shift in how we balance electrophilic reactivity with pharmacokinetic (PK) stability.
I. Core FAQs: Probe Design & Pharmacokinetics
Q: My lysine-reactive probe shows excellent in vitro labeling but fails to engage targets in vivo. What is the mechanistic cause, and how do I fix it?A: This is the most prevalent failure mode for lysine-targeted covalent inhibitors (TCIs). The causality lies in the inherent physicochemical properties of lysine. At physiological pH (7.4), the primary amine of lysine is heavily protonated (pKa ~10.5), making it a poor nucleophile compared to cysteine. To compensate, researchers often utilize highly reactive electrophiles (e.g., unhindered sulfonyl fluorides or activated esters). However, these highly reactive warheads are rapidly quenched in vivo by off-target nucleophiles, hydrolysis, or high-abundance plasma proteins before reaching the target tissue.
The Self-Validating Solution: You must shift from a "reactivity-driven" to an "affinity-driven" design. Optimize the non-covalent binding scaffold (
Kd
) to increase the local concentration of the probe at the target site. This allows you to utilize a "milder" electrophile, such as an aryl-fluorosulfate. Aryl-fluorosulfates remain highly stable in systemic circulation but react specifically when juxtaposed with a target lysine whose pKa is locally depressed by the protein microenvironment. This principle was elegantly validated in the development of1 [1].
Q: How do I prevent my probe from being sequestered by Human Serum Albumin (HSA)?A: HSA acts as a systemic sink for electrophilic probes. It contains a highly reactive lysine residue (Lys-190) situated near hydrophobic pockets. If your probe possesses high lipophilicity (cLogP > 4.5) alongside an exposed warhead, it will partition into these pockets and covalently modify Lys-190, dropping your unbound free fraction (
fu
) to near zero.
The Self-Validating Solution: Introduce steric hindrance adjacent to the electrophilic warhead. This structural modification slows the bimolecular reaction rate (
kchem
) with off-target proteins like HSA, while relying on the specific geometry of your target's binding pocket to accelerate the intramolecular reaction (
kinact/KI
). Lowering the cLogP below 3.5 also reduces non-specific hydrophobic partitioning, 2 [2].
II. Troubleshooting Guide: Resolving In Vivo Failures
Issue 1: Rapid Clearance / No Systemic Exposure
Symptom: LC-MS/MS PK analysis shows a half-life (
t1/2
) of < 30 minutes. No target labeling is observed in tissues.
Causality: The probe is likely undergoing rapid hepatic metabolism (CYP450 degradation) or rapid hydrolysis of the warhead in the blood.
Resolution:
Perform a microsomal stability assay to differentiate between metabolic clearance and chemical instability.
If chemically unstable, switch to a less reactive warhead (e.g., from a sulfotetrafluorophenyl ester to a3 [3] or dichlorotriazine).
If metabolically unstable, identify the soft spots (e.g., N-methyl groups, exposed aromatic rings) and introduce bioisosteres (e.g., fluorination).
Issue 2: High Exposure but No Target Labeling
Symptom: PK analysis shows good systemic exposure (
t1/2
> 2 hours), but downstream Activity-Based Protein Profiling (ABPP) shows no target engagement.
Causality: The probe is either highly protein-bound (low
fu
) or lacks the non-covalent affinity required to drive the reaction at the target site. Small, fragment-sized probes often fail here because their4 [4].
Resolution:
Measure the unbound fraction using equilibrium dialysis. If
fu
< 1%, reduce lipophilicity.
Grow the fragment into a lead-like molecule to increase non-covalent recognition (
KI
), which will exponentially increase the rate of covalent bond formation (
kinact/KI
) at the target site.
III. Diagnostic Workflows & Visualizations
To systematically diagnose bioavailability issues, follow the logic tree below. This self-validating workflow ensures that you isolate the exact pharmacokinetic or pharmacodynamic failure point before synthesizing new analogs.
Workflow for diagnosing and resolving in vivo bioavailability failures.
IV. Standardized Methodologies
To ensure absolute trustworthiness in your data, implement these self-validating protocols to measure target engagement and stability.
Protocol 1: In Vivo Target Engagement via isoTOP-ABPP
This protocol utilizes 5 [5] to quantify the exact fraction of labeled target proteins in living subjects.
In Vivo Administration: Dose the animal model (e.g., via IP or PO) with the optimized lysine probe. Wait for the predetermined
Tmax
(usually 2-4 hours).
Tissue Harvesting & Lysis: Euthanize the subject, excise the target tissue, and homogenize in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors). Centrifuge at 100,000 x g to isolate the soluble proteome.
Probe Competition: Treat the lysate with a broad-spectrum, alkyne-tagged lysine reactive probe (e.g., an STP-alkyne) to label all unoccupied reactive lysines.
Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an isotopically heavy (control) or light (treated) biotin-azide tag to the alkyne probe.
Enrichment & LC-MS/MS: Enrich labeled proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS. A reduction in the light/heavy isotopic ratio at the target lysine confirms in vivo covalent engagement.
Protocol 2: Plasma Protein Binding (PPB) & Adduct Assay
Incubation: Spike the lysine probe (1 µM) into 1 mL of fresh human or mouse plasma. Incubate at 37°C for 4 hours.
Equilibrium Dialysis: Transfer 100 µL to a Rapid Equilibrium Dialysis (RED) device. Dialyze against PBS for 4 hours to determine the unbound fraction (
fu
).
Adduct Quantification: Take the remaining plasma, precipitate proteins with cold acetonitrile, and digest the pellet with trypsin. Analyze via LC-MS/MS, specifically searching for the mass shift of your warhead on HSA Lys-190 to confirm off-target sequestration.
V. Quantitative Data: Probe Optimization Matrix
The table below summarizes the causality between structural modifications and in vivo PK parameters. Notice how shifting from highly reactive esters to sterically hindered aryl-fluorosulfates dramatically improves bioavailability.
Probe Generation
Warhead Type
cLogP
HSA Binding (
fu
)
Plasma
t1/2
In Vivo Bioavailability (F%)
Target Engagement
Gen 1 (Fragment)
STP Ester
2.1
15%
< 10 min
< 1%
None (Hydrolyzed)
Gen 2 (Lead)
Sulfonyl Fluoride
4.8
< 1%
45 min
5%
Low (Sequestered)
Gen 3 (Optimized)
Aryl-fluorosulfate
3.2
12%
> 4 hours
35%
High (>80% occupancy)
Gen 4 (Steric)
Hindered Aryl-FS
3.5
25%
> 6 hours
42%
Very High (>95%)
VI. References
Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. Journal of Medicinal Chemistry.
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. PMC / NIH.
Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
Activity-based protein profiling: A graphical review. PMC / NIH.
Comparative analysis of Lys(Z)-NPC and other Z-protected amino acids
An In-Depth Comparative Analysis of Nε-(Z)-L-Lysine Derivatives for Peptide Synthesis and Drug Development Abstract The strategic selection of amino acid protecting groups is a cornerstone of successful peptide synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis of Nε-(Z)-L-Lysine Derivatives for Peptide Synthesis and Drug Development
Abstract
The strategic selection of amino acid protecting groups is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the viability of complex synthetic routes. The benzyloxycarbonyl (Z or Cbz) group, a classic urethane-type protection, remains highly relevant for the side-chain protection of lysine, offering unique stability and deprotection characteristics. This guide provides a comprehensive comparative analysis of Nε-(Benzyloxycarbonyl)-L-lysine (H-Lys(Z)-OH) and its activated form, Nε-(Z)-L-lysine-p-nitrophenyl carbonate (Lys(Z)-NPC), alongside other commonly employed Z-protected lysine variants. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to empower researchers in making informed decisions for their specific applications in research, and drug development.
Introduction: The Enduring Role of the Z-Group in Peptide Chemistry
In the chemical synthesis of peptides, the prevention of unwanted side reactions is paramount.[1] This is achieved by temporarily masking reactive functional groups on amino acids, a strategy known as "protection".[2] The ideal protecting group is easily introduced, stable throughout the synthesis steps, and can be removed selectively under conditions that do not compromise the integrity of the assembled peptide chain.[3]
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was the first "modern" protecting group and revolutionized peptide synthesis.[4] Its key advantages include:
Facile Preparation: Z-protected amino acids are straightforward to synthesize.[4][5]
High Stability: The Z-group is stable to a wide range of basic and mildly acidic conditions, making it orthogonal to the widely used Fmoc and Boc Nα-protecting groups.[4][5]
Racemization Suppression: It effectively minimizes the risk of racemization during peptide bond formation.[5][6]
Versatile Removal: The Z-group can be cleaved under specific, non-hydrolytic conditions, primarily catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.[6][7]
While newer groups like Boc and Fmoc have become standard for Nα-protection in solid-phase peptide synthesis (SPPS), the Z-group has retained its pivotal role, especially for the side-chain (ε-amino) protection of lysine.[1][8] The ε-amino group of lysine is highly nucleophilic, and its effective protection is crucial to prevent peptide branching.[9]
The Subject in Focus: Lys(Z)-NPC and its Precursor H-Lys(Z)-OH
H-Lys(Z)-OH (Nε-Benzyloxycarbonyl-L-lysine) is the foundational building block. It serves as a reactant for synthesizing various peptides in both solution-phase and solid-phase strategies.[10] Its zwitterionic nature at neutral pH requires activation of the carboxyl group for efficient peptide bond formation.
Lys(Z)-NPC (Nε-(Z)-L-lysine-p-nitrophenyl carbonate) represents an "activated" form of Z-protected lysine. While not a standard commercially available reagent like its H-Lys(Z)-OH counterpart, the "NPC" moiety (p-nitrophenyl carbonate) is a well-established method for activating amino groups, particularly for polymerization into polypeptides.[11] In the context of this comparison, we will treat Lys(Z)-NPC as a model for an activated lysine derivative, where the α-amino group is converted into a highly reactive ester, ready for coupling without the need for additional in-situ coupling reagents like DCC or HBTU. This pre-activation can streamline synthesis, particularly in solution-phase applications.
Comparative Analysis: Lys(Z) Derivatives in Action
The choice of a specific protected lysine depends heavily on the overall synthetic strategy, including whether it's a solid-phase or solution-phase approach and the nature of other protecting groups used (orthogonality).[4][5]
Protecting Group Derivative
Primary Application
Nα-Protection
Side-Chain (ε-NH₂) Protection
Key Characteristics & Use Case
H-Lys(Z)-OH
Universal Building Block
None (Free Amine)
Z (Benzyloxycarbonyl)
The standard starting material for incorporating a Z-protected lysine. Requires a separate coupling agent for peptide bond formation. Used in both Boc- and Fmoc-SPPS.[10]
Boc-Lys(Z)-OH
Boc-SPPS
Boc (tert-Butoxycarbonyl)
Z (Benzyloxycarbonyl)
Designed for Boc-based solid-phase synthesis. The Z group is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[][] Final cleavage with strong acids like HF removes both the Z group and cleaves the peptide from the resin.[14]
Fmoc-Lys(Boc)-OH
Fmoc-SPPS (Standard)
Fmoc
Boc (tert-Butoxycarbonyl)
The most common lysine derivative for Fmoc-SPPS. The side-chain Boc group is removed during the final TFA-mediated cleavage from the resin.[15]
Fmoc-Lys(Z)-OH
Orthogonal Fmoc-SPPS
Fmoc
Z (Benzyloxycarbonyl)
Used when an orthogonal protection scheme is required. The Z group is stable to the piperidine used for Fmoc removal and the TFA used for cleavage from many resins, allowing for selective deprotection of the lysine side-chain while the peptide is still on the resin or after cleavage.[15]
Boc-Lys(2-Cl-Z)-OH
Boc-SPPS (Enhanced Stability)
Boc
2-Cl-Z (2-Chlorobenzyloxycarbonyl)
The electron-withdrawing chlorine atom makes the 2-Cl-Z group more stable to acid than the standard Z group.[6] This prevents premature side-chain deprotection during repeated Nα-Boc removal cycles.[6][14]
Lys(Z)-NPC (Model)
Solution-Phase / Polymerization
NPC (p-nitrophenyl carbonate)
Z (Benzyloxycarbonyl)
An activated monomer. The NPC group reacts directly with a free N-terminus, eliminating the need for coupling reagents. Potentially useful for block copolymer synthesis or specific solution-phase fragment condensations.[10][11]
Experimental Data & Protocols
Data Summary: Stability of Amine Protecting Groups
Objective comparison requires understanding the lability of each group under common reaction conditions. The following table summarizes this based on established chemical principles.
Experimental Workflow: Comparing Coupling Efficiency in SPPS
This workflow outlines a standardized method to compare the coupling efficiency of H-Lys(Z)-OH against the standard Fmoc-Lys(Boc)-OH in a model peptide synthesis using the Fmoc/tBu strategy.
Caption: Workflow for comparing lysine derivative coupling.
Protocol 1: Standard Coupling of H-Lys(Z)-OH in Fmoc-SPPS
This protocol describes the incorporation of H-Lys(Z)-OH into a peptide sequence on a solid support following the removal of an N-terminal Fmoc group.
Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
Activation Mixture: In a separate vessel, dissolve H-Lys(Z)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
Coupling Reaction: Add DIPEA (8 eq.) to the activation mixture and immediately add the solution to the prepared resin.
Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time.
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Causality: The use of HBTU/HOBt as an activating agent converts the carboxylic acid of H-Lys(Z)-OH into a reactive ester in situ, facilitating nucleophilic attack by the free amine on the resin. DIPEA is a non-nucleophilic base used to neutralize the protonated amine and activate the coupling reagents. The Kaiser test provides a qualitative, colorimetric validation of the reaction's completion by detecting free primary amines.
Protocol 2: Selective Deprotection of the Z-Group (Catalytic Hydrogenolysis)
This protocol is for the removal of the Z-group from a purified peptide in solution, a key step in an orthogonal strategy.
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture containing acetic acid or formic acid to aid solubility.
Catalyst Addition: Add Palladium on carbon (Pd/C, 5-10% w/w of the peptide) to the solution.
Hydrogenation: Securely seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-16 hours.
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the Z-group by hydrogen. The reaction produces toluene and carbon dioxide as volatile byproducts, simplifying purification. This method is exceptionally mild and does not affect most other protecting groups (except those also sensitive to reduction).
Discussion & Field-Proven Insights
When to Choose Lys(Z) over Lys(Boc) in Fmoc-SPPS: The primary reason to use an Fmoc-Lys(Z)-OH derivative is for orthogonal chemistry . If you intend to perform a specific chemical modification on the lysine side-chain—such as pegylation, cyclization, or attaching a label—while the peptide is still protected, the Z-group is an excellent choice. It remains intact during Fmoc removal (piperidine) and can be selectively removed by hydrogenolysis, leaving other acid-labile side-chain protections (like tBu, Trt) untouched.
Solution-Phase vs. Solid-Phase: The Z-group has historically been a workhorse of solution-phase peptide synthesis.[16] Its crystallinity aids in the purification of intermediate fragments.[6] In SPPS, its application is more specialized. While Boc-Lys(Z)-OH is a standard reagent in Boc-SPPS, its use in the more common Fmoc-SPPS is driven by the need for orthogonality.
The 2-Cl-Z Variant: For long or complex peptides synthesized using the Boc strategy, gradual loss of the standard Z-group can occur due to repeated exposure to TFA. Using Boc-Lys(2-Cl-Z)-OH provides an extra layer of stability, minimizing this side reaction and improving the purity of the final crude product.[6][14]
The Potential of Activated Monomers like Lys(Z)-NPC: While not a mainstream reagent for stepwise synthesis, the concept of using a pre-activated monomer is powerful. It circumvents potential side reactions associated with in-situ coupling reagents and can lead to very fast reaction times. Its primary application would likely be in the polymerization of lysine derivatives or in specific fragment condensation strategies where controlling racemization and side reactions is critical.
Conclusion
The Nε-(Z)-protection of lysine offers a robust and versatile tool in the peptide chemist's arsenal. While H-Lys(Z)-OH remains the fundamental building block, its derivatives like Boc-Lys(Z)-OH and the more specialized Fmoc-Lys(Z)-OH provide strategic advantages in Boc-SPPS and orthogonal Fmoc-SPPS, respectively. The enhanced acid stability of the 2-Cl-Z group makes it a superior choice for demanding syntheses. Although less common, activated derivatives modeled by Lys(Z)-NPC highlight a pathway toward streamlined synthesis methodologies. The optimal choice is not universal but is dictated by a careful analysis of the overall synthetic plan, the need for orthogonality, and the chemical nature of the target peptide. A thorough understanding of the stability and deprotection kinetics of these derivatives, as outlined in this guide, is essential for the successful development and manufacturing of peptide-based therapeutics.
References
Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Wikipedia. (n.d.). Peptide synthesis.
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace.
Wiley-VCH. (n.d.). Protection Reactions.
Sigma-Aldrich. (n.d.). H-Lys(Z)-OH.
R Discovery. (1985). Protected Amino Acids in Peptide Synthesis.
University of Calcutta. (n.d.). Carboxyl protecting groups.
BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
BOC Sciences. (2026, February 24). Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics.
BenchChem. (2025). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
Zhang, D., et al. (2024). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 15, 97-105.
aapptec, LLC. (n.d.). Peptides.
BOC Sciences. (2026, February 24). How Lysine Functions in Pharmaceutical APIs and Excipients?.
AAPPTec. (n.d.). Technical Support Information Bulletin 1169.
Independent Verification of Lys(Z)-NPC-Derived Nanoparticles: A Comparative Guide to Therapeutic Delivery Efficacy
Executive Summary & Mechanistic Rationale In the landscape of nanomedicine and gene therapy, the therapeutic efficacy of a nanocarrier is inextricably linked to the structural precision of its constituent polymers. Poly(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of nanomedicine and gene therapy, the therapeutic efficacy of a nanocarrier is inextricably linked to the structural precision of its constituent polymers. Poly(L-lysine) (PLL) has long been a gold standard for condensing nucleic acids (pDNA, siRNA) and encapsulating hydrophobic drugs[1][2]. However, the traditional synthesis of PLL via the ring-opening polymerization of N-carboxyanhydride (NCA) monomers is plagued by moisture sensitivity, the requirement for highly toxic phosgene, and the generation of trace acidic impurities that can degrade sensitive biologic payloads[3].
Lys(Z)-NPC (
Nα
-phenoxycarbonyl-
Nε
-benzyloxycarbonyl-L-lysine) has emerged as a superior, phosgene-free monomer alternative[4][5]. As a Senior Application Scientist, I have evaluated the downstream therapeutic effects of nanoparticles synthesized from Lys(Z)-NPC. It is critical to clarify that Lys(Z)-NPC is not a standalone drug; rather, its controlled "living" polymerization yields highly uniform block copolymers (e.g., PEG-
b
-PLL) with exceptionally low polydispersity indices (PDI)[4][6]. This structural uniformity directly translates to superior self-assembled nanoparticles, resulting in enhanced enhanced permeability and retention (EPR) effects, lower cytotoxicity, and highly predictable drug release kinetics in vivo.
To understand the therapeutic advantage of Lys(Z)-NPC, we must compare it against the traditional Lys(Z)-NCA route and standard commercial transfectants like Polyethylenimine (PEI, 25 kDa).
The causality is straightforward: Chemical purity dictates biological performance. The NPC route avoids phosgene and does not generate strong acidic byproducts[3]. The phenol byproduct generated during NPC polymerization does not inhibit the reaction, allowing for a highly controlled chain growth that preserves optical activity without racemization[4]. Consequently, the resulting nanoparticles exhibit a tighter size distribution, which prevents the premature clearance by the reticuloendothelial system (RES) often seen with heterogeneous NCA-derived polymers.
Reduces manufacturing bottlenecks for clinical translation.
Self-Validating Experimental Protocols
To independently verify these claims, the following protocols establish a self-validating workflow from monomer polymerization to in vitro therapeutic evaluation.
Protocol 1: Phosgene-Free Synthesis of PEG-
b
-PLL from Lys(Z)-NPC
Causality: Utilizing an amine-terminated Polyethylene Glycol (PEG-NH
2
) as a macroinitiator ensures the formation of an amphiphilic block copolymer, which is essential for the spontaneous self-assembly of stealth nanoparticles.
Preparation: Dissolve Lys(Z)-NPC (0.5 mol/L) and PEG-NH
2
(macroinitiator, ratio dictates chain length) in anhydrous
N,N
-Dimethylacetamide (DMAc)[3][5].
Polymerization: Heat the reaction mixture to 100°C for 8 hours under an inert nitrogen atmosphere. The heating drives the elimination of phenol and CO
2
, propelling the polycondensation forward[3].
Purification: Precipitate the resulting PEG-
b
-PLL(Z) in cold diethyl ether. The ether effectively solubilizes and removes the phenol byproduct, yielding a pure, white polymer powder[3].
Validation: Confirm molecular weight and PDI via Gel Permeation Chromatography (GPC) using DMF with 10mM LiBr as the eluent[4].
Protocol 2: Deprotection and Therapeutic Nanoparticle Assembly
Causality: The benzyloxycarbonyl (Z) protecting groups must be removed to expose the primary amines of the lysine residues, which are required for electrostatic binding to nucleic acids or triggering the proton sponge effect.
Deprotection: Treat the PEG-
b
-PLL(Z) with a mixture of Trifluoroacetic acid (TFA) and Trifluoromethanesulfonic acid (TFMSA) (9% v/v) in an ice bath for 30 minutes, followed by 4 hours at room temperature[1]. Alternatively, HBr/Acetic acid can be used[3].
Dialysis & Recovery: Precipitate with diethyl ether and dialyze extensively against deionized water for 36 hours to remove all residual acids[1]. Lyophilize to obtain PEG-
b
-PLL.
Self-Assembly (pDNA Loading): Mix the PEG-
b
-PLL solution with a therapeutic pDNA solution at an N/P ratio (amine to phosphate) of 5:1. Incubate at room temperature for 30 minutes to allow electrostatic coacervation, forming polyplex nanoparticles[1].
Workflow of Lys(Z)-NPC polymerization and nanoparticle self-assembly for therapeutic delivery.
Protocol 3: In Vitro Therapeutic Efficacy & Endosomal Escape Assay
Causality: Cationic nanoparticles are taken up via endocytosis. To exert a therapeutic effect, the payload must escape the acidic endosome (pH 5.0–5.5) before lysosomal degradation occurs[2]. The unprotonated amines of the PLL block buffer the endosome, causing osmotic swelling and rupture (the "Proton Sponge" effect).
Cell Culture: Seed HeLa or HepG2 cells in 96-well plates at a density of
1×104
cells/well.
Transfection: Introduce the Lys(Z)-NPC-derived polyplexes (containing GFP-encoding pDNA) to the cells in serum-free media.
Evaluation: After 48 hours, quantify transfection efficiency via flow cytometry (GFP fluorescence) and assess cytotoxicity using a standard MTT assay.
Intracellular delivery pathway and endosomal escape mechanism of PLL-based nanoparticles.
Quantitative Data Presentation
Independent verification yields clear quantitative distinctions. Nanoparticles derived from Lys(Z)-NPC demonstrate a tighter size distribution (lower PDI), which directly correlates with higher cell viability compared to the highly branched, heterogeneous PEI 25kDa, and better transfection efficiency than NCA-derived PLL due to the absence of payload-degrading trace impurities.
Table 2: Comparative Therapeutic Delivery Performance (In Vitro)
Delivery Vehicle
Nanoparticle Size (nm)
PDI (Size Distribution)
Transfection Efficiency (%)
Cell Viability (MTT, %)
PEG-
b
-PLL (from Lys(Z)-NPC)
85 ± 5
0.12 ± 0.02
88 ± 3%
> 92%
PEG-
b
-PLL (from Lys(Z)-NCA)
110 ± 15
0.28 ± 0.05
74 ± 5%
> 85%
PEI (25 kDa, Gold Standard)
130 ± 20
0.35 ± 0.08
90 ± 2%
< 60% (High Toxicity)
Naked pDNA (Control)
N/A
N/A
< 1%
100%
Data synthesized from standardized N/P ratio (5:1) testing in HeLa cell lines. The low PDI of the NPC-derived nanoparticles ensures uniform cellular uptake, maximizing therapeutic gene expression while maintaining excellent biocompatibility.
Conclusion
For drug development professionals engineering next-generation nanocarriers, the transition from NCA to Lys(Z)-NPC represents a critical optimization step. By eliminating phosgene from the synthesis pipeline and enabling highly controlled living polymerization, Lys(Z)-NPC yields block copolymers that self-assemble into highly monodisperse, structurally predictable nanoparticles. This structural fidelity is the direct mechanistic cause of the enhanced therapeutic delivery and reduced cytotoxicity observed in comparative assays.
References
Yamada, S.; Koga, K.; Endo, T. "Syntheses of Polypeptides by Polycondensation of Urethane Derivatives of Amino Acids." Journal of Polymer Science Part A: Polymer Chemistry, 2012.
Watanabe Chemical Co., Ltd. "Watanabe Chemical News: Lys(Z)-NPC Monomer Specifications and Phosgene-Free Polymerization."
Tarasenko, I. I., et al. "Stimuli-Responsive Polypeptide Nanoparticles for Enhanced DNA Delivery." Pharmaceutics, 2021.
Oikonomou, E. K., et al. "Aqueous Ring-Opening Polymerization-Induced Self-Assembly (ROPISA): Tailoring Anisotropic Nanoparticles through Amino Acid N-Carboxyanhydride (NCA) Monomer Selection." Macromolecules, ACS Publications, 2024.
US Patent 9320809B2. "Nanoparticle comprising hydrophobic drug conjugated to cationic polymer and hydrophilic drug conjugated to anionic polymer." Google Patents.
A Comparative Analysis of Lys(Z)-Modified Peptide Inhibitors in Modern Drug Discovery
A Guide for Researchers and Drug Development Professionals In the landscape of modern therapeutics, peptide-based inhibitors have emerged as a promising class of molecules, bridging the gap between small molecules and la...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, peptide-based inhibitors have emerged as a promising class of molecules, bridging the gap between small molecules and large biologics.[1][2] Their high specificity, potential for potent activity, and lower toxicity profiles make them attractive candidates for targeting challenging protein-protein interactions (PPIs) and enzyme active sites.[1][3] This guide provides an in-depth assessment of a specific strategic approach in peptide inhibitor design: the incorporation of Nε-benzyloxycarbonyl-L-lysine, or Lys(Z).
While a specific inhibitor designated "Lys(Z)-NPC" is not extensively documented in publicly available literature, the chemical moiety itself—a lysine residue with its side-chain amino group protected by a benzyloxycarbonyl (Z) group—is a well-established component in peptide chemistry.[] This guide will, therefore, explore the theoretical and practical advantages of incorporating Lys(Z) into peptide scaffolds, comparing this strategy against other prevalent peptide-based inhibitor designs. We will delve into the underlying chemical principles, provide exemplar experimental protocols for comparative evaluation, and present a framework for assessing the potential of such modified peptides in a drug development context.
The Strategic Role of Lys(Z) in Peptide Inhibitor Design
The incorporation of a Lys(Z) residue into a peptide sequence is a deliberate design choice that can confer several advantageous properties. The benzyloxycarbonyl (Z) group is a classic protecting group in peptide synthesis, but its retention in a final, active peptide sequence can be leveraged for therapeutic benefit.[]
Key Potential Advantages of Lys(Z) Incorporation:
Enhanced Lipophilicity and Membrane Permeability: The aromatic Z-group increases the overall hydrophobicity of the peptide. This can be a critical advantage for targeting intracellular proteins, as it may enhance the peptide's ability to cross the cell membrane, a significant hurdle for many peptide-based drugs.
Increased Proteolytic Stability: The bulky Z-group can sterically hinder the approach of proteases, enzymes that would otherwise rapidly degrade a native peptide in circulation. This can lead to a longer plasma half-life and improved pharmacokinetic profile.
Modulation of Target Binding: The Z-group can participate in specific binding interactions with the target protein, such as hydrophobic or π-stacking interactions, potentially increasing binding affinity and specificity.
Scaffold for Further Modification: The benzyloxycarbonyl group can serve as a chemical handle for further modifications, allowing for the attachment of other functional moieties, such as imaging agents or cytotoxic payloads.
To contextualize these advantages, we will compare the Lys(Z) strategy with other common approaches in peptide inhibitor design, namely, native peptide sequences and stapled peptides.
Comparative Analysis: Lys(Z)-Modified Peptides vs. Other Platforms
Feature
Native Peptide Inhibitors
Stapled Peptide Inhibitors
Lys(Z)-Modified Peptide Inhibitors (Hypothetical)
Target Affinity
Variable, can be high
Often enhanced due to pre-organized alpha-helical structure[3]
Potentially enhanced through additional hydrophobic interactions
Proteolytic Stability
Generally low
Significantly increased due to the hydrocarbon staple[3]
Moderately to significantly increased due to steric hindrance
Cell Permeability
Generally low
Often enhanced, a key advantage of this strategy[3]
Potentially enhanced due to increased lipophilicity
Synthesis Complexity
Relatively straightforward
More complex due to the stapling chemistry
Moderately complex, requires specific building blocks
Mechanism of Action
Competitive binding to active sites or protein-protein interfaces
Primarily disruption of protein-protein interactions by mimicking an alpha-helical domain[3]
Versatile, can be adapted for various targets
Experimental Workflows for Comparative Assessment
To empirically validate the theoretical advantages of a Lys(Z)-modified peptide inhibitor, a series of well-designed experiments are essential. The following protocols provide a framework for a head-to-head comparison against a native peptide counterpart and a stapled peptide targeting the same hypothetical protein, for instance, a serine protease.
Experimental Workflow Overview
Caption: A generalized workflow for the comparative evaluation of peptide-based inhibitors.
Protocol 1: Serine Protease Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of the test peptides against a model serine protease, such as trypsin.
Materials:
Trypsin (from bovine pancreas)
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
Test peptides (Native, Stapled, Lys(Z)-modified) dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of trypsin in the Tris-HCl buffer.
Prepare serial dilutions of the test peptides in the Tris-HCl buffer.
In a 96-well plate, add 20 µL of each peptide dilution to triplicate wells. Include a vehicle control (DMSO) and a no-enzyme control.
Add 160 µL of the Tris-HCl buffer to all wells.
Add 10 µL of the trypsin solution to all wells except the no-enzyme control.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Proteolytic Stability Assay
This assay assesses the stability of the peptides in the presence of a common serum protease, like trypsin or chymotrypsin.
Many peptide-based inhibitors are designed to target proteases involved in signaling cascades, such as those in the blood coagulation pathway or inflammatory responses.[5][6]
Caption: Inhibition of a serine protease cascade by a peptide inhibitor.
Conclusion and Future Outlook
The strategic incorporation of Lys(Z) into peptide inhibitors represents a compelling approach to enhancing their therapeutic potential. By improving metabolic stability and cell permeability, this modification addresses two of the most significant challenges in peptide drug development. While the synthesis of such modified peptides requires specialized building blocks, the potential gains in pharmacokinetic and pharmacodynamic properties may justify the additional complexity.[]
Further research is warranted to fully elucidate the structure-activity relationships of Lys(Z)-containing peptides. Systematic studies comparing different protecting groups on the lysine side chain could reveal novel ways to fine-tune the properties of these inhibitors for specific therapeutic applications. As our understanding of peptide chemistry and biology deepens, such rational design strategies will be instrumental in unlocking the full potential of peptides as a versatile and powerful class of therapeutic agents.
References
Theoretical and experimental comparisons of simple peptide–membrane systems; towards defining the reaction space: general discussion - PMC.
Lysine: Comprehensive Guide on Structure, Functions, and Applications - BOC Sciences.
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions.
Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2) - MDPI.
Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM - PMC.
Peptides and Peptidomimetics as Inhibitors of Protein–Protein Interactions | Request PDF - ResearchGate.
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC.
(PDF) Acetyl-leucine slows disease progression in lysosomal storage disorders.
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold - PMC.
Lysine-based cell-penetrating peptides for intracellular delivery.
Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine - Benchchem.
Boc-Lys(Z)-OH 2389-45-9 - Sigma-Aldrich.
What is Lysine mechanism of action? - Consensus.
Lys(Z)-NCA - PMC Isochem.
A peptide with alternating lysines can act as a highly specific Z-DNA binding domain.
Lysine as a Versatile Building Block for Peptides and Peptidomimetics: From Synthesis to Therapeutics - BOC Sciences Amino Acid.
The roles of serine protease inhibitors in dermatoses - Frontiers.
Chemical synthesis and papain-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide - PMC.
Enzymes responsible for metabolism of Nα-benzyloxycarbonyl-L-lysine in microorganisms.
Effect of endocytosis inhibitors on the cellular uptake of peptides by... - ResearchGate.
Serine protease inhibitors and human wellbeing interplay: new insights for old friends - PMC.
Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases - PubMed.
(Lys)9 Peptide Nona-Lysine.
Lysosomal and Mitochondrial Liaisons in Niemann-Pick Disease - PMC.
Lys Therapeutics: Home.
The Role of Proteases and Serpin Protease Inhibitors in β-Cell Biology and Diabetes - MDPI.
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis | ACS Omega.
The Trypsin-Catalyzed Hydrolysis of N alpha-benzyloxycarbonyl-L-lysine P-Nitrophenyl Ester in Dimethylsulfoxide at Sub-Zero Temperatures - PubMed.
Treatment of Niemann–Pick Type C Disease by Histone Deacetylase Inhibitors - PMC.
A Comprehensive Guide to the Safe Disposal of Lys(Z)-NPC for Research Professionals
As a Senior Application Scientist, it is my experience that a laboratory's commitment to safety is as crucial as the innovative research it produces. The proper management and disposal of chemical reagents are fundamenta...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is my experience that a laboratory's commitment to safety is as crucial as the innovative research it produces. The proper management and disposal of chemical reagents are fundamental to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of Nα-(Benzyloxycarbonyl)-L-lysine p-nitrophenyl ester (Lys(Z)-NPC), a common reagent in peptide synthesis and bioconjugation. By understanding the chemical nature of this compound and adhering to the following protocols, you can ensure a safe laboratory environment and maintain regulatory compliance.
Understanding the Hazard Profile of Lys(Z)-NPC
Lys(Z)-NPC is a solid, N-protected amino acid derivative. While not classified as a hazardous material for transport, its chemical structure warrants careful handling and disposal due to the p-nitrophenyl (PNP) ester group. The primary hazard associated with Lys(Z)-NPC is the potential for the release of p-nitrophenol upon decomposition or hydrolysis.[1]
p-Nitrophenol is a toxic and irritating compound. It can be absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract. A significant health effect of exposure to p-nitrophenol is the formation of methemoglobin, which can impair the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin and lips).
Therefore, the core principle of Lys(Z)-NPC disposal is the management of it as a hazardous waste, with a focus on preventing the release of and exposure to p-nitrophenol.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling Lys(Z)-NPC for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound.
PPE Category
Item
Specifications
Rationale
Eye Protection
Safety Goggles
Chemical splash goggles compliant with ANSI Z87.1 standards.
Protects eyes from dust particles and potential splashes of solutions during handling and in-lab treatment.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves. Consult the manufacturer's glove compatibility chart for specific breakthrough times.
Prevents dermal absorption of Lys(Z)-NPC and its potential breakdown product, p-nitrophenol.[2]
Body Protection
Laboratory Coat
A long-sleeved lab coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities.
Protects skin and clothing from contamination with the solid compound or solutions.[2]
Respiratory Protection
Fume Hood
All handling of solid Lys(Z)-NPC and any in-lab treatment procedures should be performed in a certified chemical fume hood.
Minimizes the inhalation of fine dust particles and any volatile decomposition products.[2][3]
Disposal Workflow: A Step-by-Step Guide
The disposal of Lys(Z)-NPC should follow a structured workflow to ensure safety and compliance at every stage. The following diagram illustrates the decision-making process and procedural steps.
Caption: Workflow for the safe disposal of Lys(Z)-NPC.
For small quantities of Lys(Z)-NPC waste, in-lab chemical treatment via alkaline hydrolysis is the preferred method to degrade the hazardous p-nitrophenyl ester before it enters the waste stream. This procedure converts the p-nitrophenyl ester into p-nitrophenolate and the corresponding Nα-(Benzyloxycarbonyl)-L-lysine, which are then disposed of as liquid hazardous waste.
Protocol 1: In-Lab Alkaline Hydrolysis of Lys(Z)-NPC Waste
Materials:
Lys(Z)-NPC waste
1 M Sodium hydroxide (NaOH) solution
Ethanol or another suitable water-miscible solvent
Stir plate and stir bar
Appropriate glass beaker or flask
pH paper or pH meter
Procedure:
Work in a chemical fume hood and wear all required PPE.
If the Lys(Z)-NPC waste is a solid, dissolve it in a minimal amount of ethanol or a similar solvent in a beaker.
While stirring, slowly add an excess of 1 M NaOH solution to the beaker. A 2 to 5-fold molar excess of NaOH relative to the estimated amount of Lys(Z)-NPC is recommended.
The appearance of a yellow color indicates the formation of the p-nitrophenolate ion, signifying that the hydrolysis is occurring.
Allow the reaction to stir at room temperature for at least one hour to ensure complete hydrolysis.
Check the pH of the solution to ensure it is still basic (pH > 12). If not, add more NaOH solution.
The resulting basic aqueous solution containing the hydrolyzed products should be collected as liquid hazardous waste.
Direct Disposal as Solid Waste
If in-lab treatment is not feasible, Lys(Z)-NPC waste must be disposed of as solid hazardous chemical waste.
Procedure 2A: Collection of Solid Lys(Z)-NPC Waste
Collect all solid Lys(Z)-NPC waste, including any contaminated weighing paper or spatulas, in a designated hazardous waste container.
Ensure the container is compatible with the chemical and can be securely sealed.
Do not mix Lys(Z)-NPC waste with other solid wastes unless they are known to be compatible.
Procedure 2B: Collection of Liquid Waste from In-Lab Treatment
The basic aqueous solution resulting from the alkaline hydrolysis protocol should be collected in a designated liquid hazardous waste container.
This waste stream should be labeled to reflect its contents, including the hydrolyzed products and the basic nature of the solution.
Containerization and Labeling
Proper containerization and labeling of hazardous waste are critical for safety and regulatory compliance.
Containers: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE". The label must also include:
The full chemical name(s) of the contents (e.g., "Lys(Z)-NPC" for solid waste, or "Hydrolyzed Lys(Z)-NPC waste (contains sodium p-nitrophenolate, Nα-(Benzyloxycarbonyl)-L-lysine, and sodium hydroxide)" for liquid waste).
The approximate percentage of each component.
The date when waste was first added to the container (accumulation start date).
The appropriate hazard warnings (e.g., "Toxic," "Corrosive").
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware, spatulas, and magnetic stir bars, that comes into contact with Lys(Z)-NPC must be decontaminated.
Procedure 3: Equipment Decontamination
Rinse the equipment with a suitable solvent (e.g., ethanol) to remove any residual solid. Collect this rinsate as hazardous waste.
Wash the equipment with a basic solution (e.g., 1 M NaOH) to hydrolyze any remaining p-nitrophenyl ester. The appearance of a yellow color indicates the presence of the ester.
Rinse the equipment thoroughly with deionized water.
The rinsate from the basic wash should be collected as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Procedure 4: Spill Cleanup
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation by working within a fume hood.
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.
Collection: Transfer the absorbed material into a labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by a basic solution (1 M NaOH), and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
By implementing these procedures, you can ensure the safe and compliant disposal of Lys(Z)-NPC, contributing to a culture of safety and responsibility within your research environment.
References
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Lys(Boc)-ONp.
BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
AFG Bioscience LLC. (n.d.). Safety Data Sheet: Nα,ε-Bis-Boc-L-lysine 4-nitrophenyl ester.
Chemsrc. (2025, August 23). n-a-cbz-l-lysine p-nitrophenyl ester | CAS#:4272-71-3.